Osi-930

Catalog No.
S548158
CAS No.
728033-96-3
M.F
C22H16F3N3O2S
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-930

CAS Number

728033-96-3

Product Name

Osi-930

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(4-trifluoromethoxyphenyl)3-((quinolin-4-ylmethyl)amino)thiophene-2-carboxamide, OSI 930, OSI-930, OSI930

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

The exact mass of the compound Osi-930 is 443.09153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Targets and Inhibitory Potency

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is designed as a potent co-inhibitor of c-Kit and VEGFR-2, but its activity extends to other clinically relevant kinases. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [1] [2] [3].

Target Common Name IC₅₀ (nM) Primary Role in Cancer
KDR VEGFR-2 9 Angiogenesis
Flt-1 VEGFR-1 8 Angiogenesis
CSF-1R c-Fms 15 Tumor-associated macrophage function
Kit c-Kit 80 Tumor cell proliferation, survival
c-Raf Raf-1 41 Downstream MAPK signaling
Lck - 22 T-cell signaling
Flt-3 - 1303 Hematopoietic cell proliferation
PDGFRα - 3408 Stromal support, angiogenesis
PDGFRβ - 6900 Stromal support, angiogenesis
Abl - 4738 Chronic myeloid leukemia

This compound shows low activity against PDGFRα/β, Flt-3, and Abl, confirming its selectivity profile [2] [3]. It also exhibits no significant inhibition of EGFR or c-MET at concentrations up to 1 μM [1].

Mechanism of Action: Dual Antitumor Strategy

This compound exerts its antitumor effects through a dual mechanism, directly targeting cancer cells while also disrupting the tumor's blood supply.

  • Inhibition of Tumor Cell Proliferation (via c-Kit): By potently inhibiting c-Kit, a key driver of cell proliferation and survival, this compound induces cell cycle arrest and promotes apoptosis (programmed cell death) in tumor types dependent on Kit signaling [4] [1]. This is particularly relevant for cancers like gastrointestinal stromal tumors (GIST) [5].
  • Inhibition of Angiogenesis (via VEGFR-2): this compound blocks the VEGF/VEGFR-2 pathway, a central mediator of angiogenesis. Inhibiting KDR on endothelial cells disrupts VEGF-induced signaling, leading to reduced endothelial cell migration, tube formation, and the growth of new tumor blood vessels [4] [1]. This antiangiogenic effect can starve tumors of oxygen and nutrients.

The following diagram illustrates the core signaling pathways targeted by this compound and the consequent biological effects:

G OSI930 This compound Kit c-Kit Receptor OSI930->Kit KDR VEGFR-2 (KDR) OSI930->KDR CSF1R CSF-1R OSI930->CSF1R Proliferation Reduced Cell Proliferation Kit->Proliferation Apoptosis Induced Apoptosis Kit->Apoptosis Angiogenesis Inhibited Angiogenesis KDR->Angiogenesis

This compound inhibits key receptor tyrosine kinases, impacting multiple cancer growth processes.

Detailed Experimental Evidence and Protocols

The proposed mechanism of action is supported by robust in vitro and in vivo data, with standardized protocols enabling reproducibility.

In Vitro Efficacy

This compound demonstrates potent, concentration-dependent activity in cellular models:

  • Cell Proliferation Assay: In the HMC-1 mast cell leukemia line (driven by mutant Kit), this compound inhibited cell proliferation with an IC₅₀ of 14 nM. It showed no significant effect on the COLO-205 cell line, which lacks constitutive mutant kinase activity, indicating targeted action [1] [2].
  • Apoptosis Assay: In the same HMC-1 cell line, this compound induced caspase-dependent apoptosis with an EC₅₀ of 34 nM [1] [3].
  • Kinase Phosphorylation Assay: In GIST-T1 cells (harboring Kit mutations), this compound at 0.2 μM for 2 hours reduced Kit phosphorylation by 90% as measured by Western blot [1].
  • Anti-angiogenesis Assays: In HUVECs (human umbilical vein endothelial cells), this compound at 0.3 μM inhibited VEGF-induced tube formation by 75% and cell migration by 65% over 12-24 hours. It also reduced phosphorylation of KDR by 85% [1].

The workflow for a typical in vitro kinase assay to validate target engagement is outlined below:

G step1 1. Purified Kinase + Substrate + ATP step2 2. Add this compound (serially diluted) step1->step2 step3 3. Incubate (30°C, 60 min) step2->step3 step4 4. Detect Phosphorylation (HTRF/ELISA) step3->step4 step5 5. Calculate IC₅₀ step4->step5

Generalized workflow for an in vitro kinase inhibition assay to determine this compound potency.

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound showed broad antitumor activity [1] [2]. In a GIST-T1 xenograft model, treatment with this compound at 50 mg/kg once daily for 28 days resulted in 85% reduction in tumor volume and an 80% decrease in tumor weight, accompanied by an 80% reduction in phosphorylated Kit (p-Kit) as shown by immunohistochemistry [1].

Key Experimental Protocols

For research reproducibility, below are summaries of key methodologies cited in the literature.

Kit/KDR HTRF Kinase Assay

This homogeneous time-resolved fluorescence (HTRF) assay is used to determine the IC₅₀ of this compound against purified kinase domains [1].

  • Recombinant Enzyme: Human Kit (residues 544–976) or KDR (residues 786–1356).
  • Reaction Mix: Kinase is incubated with a biotinylated peptide substrate (20 μM), Eu-labeled anti-phosphotyrosine antibody, and ATP (10 μM) in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
  • Inhibition Test: Serial dilutions of this compound (0.001–100 nM) are added to the reaction.
  • Detection & Analysis: After 60 min incubation at 30°C, time-resolved fluorescence (excitation 340 nm, emission 620 nm) is measured. IC₅₀ and inhibition constant (Ki) are calculated from the data.
Cell Proliferation & Apoptosis Assay

This protocol evaluates the functional cellular consequences of kinase inhibition [1] [2].

  • Cell Lines: HMC-1 (Kit-mutant), GIST-T1 (Kit-mutant), M-07e (Kit-overexpressing), COLO-205 (control).
  • Plating: Seed cells into 96-well plates (e.g., 5×10³ cells/well).
  • Dosing: Treat with this compound (0.01–10 μM) for 48-72 hours.
  • Viability Readout: Measure intracellular ATP content using CellTiter-Glo luminescent assay.
  • Apoptosis Readout: Quantitate caspase-3/7 activity using a enzymatic assay or detect apoptotic cells via Annexin V-FITC staining.
Cytochrome P450 3A4 Inactivation Assay

This assesses this compound's potential for drug-drug interactions via mechanism-based inactivation of CYP3A4 [1] [3].

  • System: Human liver microsomes (expressing CYP3A4).
  • Inactivation: Incubate microsomes with this compound (1–10 μM) and NADPH (1 mM) at 37°C for 0–60 minutes.
  • Activity Probe: Add midazolam (10 μM), a CYP3A substrate, to measure residual enzyme activity via HPLC.
  • Analysis: Calculate the inactivation rate constant (kᵢₙₐcₜ) and dissociation constant (Kᵢ).

Clinical Translation and Current Status

A first-in-human phase I clinical trial established a safety profile for this compound [5]. The maximum tolerated dose (MTD) was determined to be 500 mg administered twice daily. Dose-limiting toxicities at higher doses included Grade 3 rash and Grade 4 γ-glutamyltransferase elevation. Common Grade 1-2 toxicities were fatigue, diarrhea, nausea, and rash [5].

Promising antitumor activity was observed in the trial:

  • One patient with advanced ovarian cancer achieved a partial response (PR) by RECIST criteria.
  • Eleven out of nineteen heavily pretreated, imatinib-resistant GIST patients achieved stable disease, with a median duration of 126 days. Four of nine GIST patients assessed by FDG-PET scan showed metabolic responses [5].
  • Pharmacodynamic analyses confirmed proof-of-mechanism, demonstrating that twice-daily dosing at ≥400 mg induced substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels [5].

Based on the search results, this compound remains an investigational agent that has not received approval for clinical use in the United States or other jurisdictions [4].

References

Mechanism of Action & Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is a multi-targeted tyrosine kinase inhibitor designed to act as a potent co-inhibitor of c-Kit and VEGFR-2 [1]. The diagram below illustrates its dual mechanism of action.

G This compound Dual Mechanism of Action cluster_tumor Tumor Cell (c-Kit driven) cluster_endothelial Endothelial Cell (Angiogenesis) OSI930 This compound Administration (Oral) Kit c-Kit Receptor OSI930->Kit Inhibits VEGFR2 VEGFR-2 (KDR) OSI930->VEGFR2 Inhibits Prolif Cell Proliferation & Survival Kit->Prolif Angio Blood Vessel Growth (Angiogenesis) VEGFR2->Angio

The table below summarizes the inhibitory concentration (IC₅₀) of this compound against its primary kinase targets from cell-free assays [2] [3].

Target Kinase Primary Function IC₅₀ Value
VEGFR-2 (KDR/Flk-1) Angiogenesis, endothelial cell survival 8 - 9 nM
c-Kit Cell proliferation, survival (e.g., in GIST) 80 nM
CSF-1R Macrophage function, tumor microenvironment 15 nM
c-Raf Downstream signal in MAPK pathway 41 nM
Lck T-cell receptor signaling 22 nM

This compound also demonstrates lower activity against other kinases like PDGFRβ, FLT3, and Abl [2] [3]. In cellular models, this compound inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (IC₅₀ of 14 nM) without significantly affecting COLO-205 cells that lack constitutively active mutant receptor tyrosine kinases [3].

Key Experimental Protocols

For your research, here are the core methodologies used to characterize this compound.

Protein Kinase Activity Assay
  • Purpose: To quantify the inhibition of kinase autophosphorylation (e.g., c-Kit) by this compound.
  • Method: An ELISA-based assay or a radiometric method is used.
    • ELISA Protocol: A poly(Glu:Tyr) substrate is bound to a 96-well plate. The kinase reaction is initiated with ATP. Phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The bound antibody is quantitated using ABTS peroxidase substrate, measuring absorbance at 405/490 nm [2] [3].
    • For c-Kit, the recombinant protein is expressed in insect cells. Inhibition is assayed by incubating the enzyme with ATP and this compound. The reaction is stopped with SDS-PAGE sample buffer, and phosphorylation is determined by immunoblotting for total and phosphorylated Kit [2] [3].
Cell Proliferation and Apoptosis Assay
  • Purpose: To evaluate the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines.
  • Method:
    • Cells are seeded in 96-well plates and incubated with this compound for 48-72 hours.
    • Proliferation: Measured by luminescent quantitation of intracellular ATP content using CellTiter-Glo reagent.
    • Apoptosis: Quantified by an enzymatic caspase 3/7 assay [2] [3].
In Vivo Antitumor Efficacy Studies
  • Purpose: To assess the antitumor activity of this compound in preclinical xenograft models.
  • Method:
    • Tumor cells are injected subcutaneously into the flank of immunodeficient mice.
    • This compound is administered via oral gavage at doses up to 200 mg/kg.
    • Tumor growth is monitored over time [3]. The compound has shown potent activity in models including HMC-1, NCI-SNU-5, COLO-205, and U251 xenografts [3].

Clinical Trial & Pharmacodynamic Data

A first-in-human phase I trial established the safety and preliminary activity of this compound in patients with advanced solid tumors. The trial design and key outcomes are summarized below.

G Phase I Trial Design and Key Outcomes Start Phase I Trial (N=58) Sched1 Schedule A: Once Daily Dosing (n=12) Start->Sched1 Sched2 Schedule B: Twice Daily (BID) Dosing (n=46) Start->Sched2 DLT Dose-Limiting Toxicities (DLT) at 600 mg BID: • G3 Rash (n=2) • G4 γ-glutamyltransferase Sched2->DLT MTD MTD Established: 500 mg BID Activity Evidence of Antitumor Activity MTD->Activity DLT->MTD

The table below summarizes the key parameters and findings from the phase I clinical trial [4] [5].

Parameter Findings
Recommended Phase II Dose 500 mg, twice daily (BID)
Maximum Tolerated Dose (MTD) 500 mg BID
Common Adverse Events (G1-2) Fatigue, diarrhea, nausea, rash
Dose-Limiting Toxicities (DLT) Grade 3 rash; Grade 4 γ-glutamyltransferase elevation (at 600 mg BID)
Pharmacodynamic Proof-of-Mechanism Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) at BID doses ≥400 mg; DCE-MRI responses in 4/6 patients
Antitumor Activity RECIST partial response in advanced ovarian cancer (1 patient); stable disease in 11/19 imatinib-resistant GIST patients (median duration 126 days); FDG-PET partial responses in 4/9 GIST patients

Research Applications & Further Directions

The phase I trial demonstrated that this compound is safe and well-tolerated, with pharmacokinetic and pharmacodynamic data supporting its dual mechanism of action [4] [5]. Its activity in imatinib-resistant GIST is particularly notable, suggesting a potential therapeutic option for patients with TKI-resistant disease [4] [5].

Research into this compound also helps inform the development of next-generation inhibitors. Studies have explored the structure-activity relationship (SAR) by modifying the quinoline domain of this compound, leading to analogues with varying potencies against c-Kit and KDR, as well as unexpected activity against the ABCG2 efflux pump [6].

References

OSI-930 kinase inhibition IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 Kinase Inhibition Profile

Target Kinase Alternative Name IC₅₀ (nM) Primary Function / Pathway
KDR [1] [2] [3] VEGFR2 9 Angiogenesis
Flt-1 [1] [2] [3] VEGFR1 8 Angiogenesis
c-Kit [1] [2] [3] CD117, SCFR 80 Cell proliferation, survival
CSF-1R [1] [2] [3] c-Fms 15 Macrophage survival, differentiation
Lck [1] [2] [3] Lymphocyte-specific protein tyrosine kinase 22 T-cell signaling
c-Raf [1] [2] [3] Raf-1 41 MAPK/ERK signaling pathway
Flt-3 [2] CD135 1303 Hematopoiesis
PDGFRα [2] Platelet-derived growth factor receptor α 3408 Cell growth, proliferation
PDGFRβ [2] Platelet-derived growth factor receptor β 6900 Cell growth, proliferation
Abl [2] Abelson tyrosine-protein kinase 1 4738 Cell division, adhesion

This compound demonstrates a clear target selectivity profile, with high potency (IC50 < 100 nM) against its main targets and significantly lower activity (IC50 > 1000 nM) against others like PDGFRs, Flt-3, and Abl [2]. This multi-targeted inhibition of pro-angiogenic receptors (KDR, Flt-1) and oncogenic drivers (c-Kit) underpins its antitumor activity [4] [3] [5].

Experimental Evidence & Protocols

The inhibitory data is supported by robust in vitro and in vivo experimental evidence.

  • In Vitro Kinase Assays: The IC50 values were primarily determined using cell-free protein kinase assays [3]. These assays often used purified recombinant kinase domains and measured phosphorylation of a substrate like poly(Glu:Tyr). Detection was typically achieved via an ELISA-based method using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) [3].
  • Cellular Assays: In cellular contexts, this compound inhibited proliferation and induced apoptosis in the HMC-1 cell line (which depends on mutant Kit signaling) with an IC50 of 14 nM and an EC50 of 34 nM, respectively [1] [2] [3]. Conversely, it showed no significant effect on the growth of COLO-205 cells, which do not rely on these specific RTKs, demonstrating its selective mechanism of action [1] [2] [3].
  • In Vivo Efficacy: In mouse xenograft models, oral administration of this compound at doses between 100-200 mg/kg once daily showed significant antitumor activity, which was associated with prolonged inhibition of Kit and KDR in vivo [2] [4] [3].

Clinical Trial & Research Context

This compound has progressed into clinical development. A first-in-human phase I trial established that:

  • The maximum tolerated dose (MTD) was 500 mg administered twice daily [5].
  • Dose-limiting toxicities at higher doses included grade 3 rash and grade 4 γ-glutamyltransferase elevation [5].
  • The trial provided proof-of-mechanism, showing that this compound exposure led to substantial decreases in soluble VEGFR2 (sVEGFR2) levels, a pharmacodynamic marker of VEGFR inhibition [5].
  • Antitumor activity was observed, including partial responses and stable disease in heavily pretreated patients with solid tumors such as gastrointestinal stromal tumors (GIST) [5].

Mechanism of Action & Synergistic Potential

The multi-kinase inhibition profile of this compound allows it to simultaneously target multiple pro-tumorigenic pathways. The following diagram illustrates its core mechanism and downstream effects.

G OSI930 This compound KDR KDR (VEGFR2) OSI930->KDR Inhibits Kit c-Kit OSI930->Kit Inhibits CSF1R CSF-1R OSI930->CSF1R Inhibits Angiogenesis Angiogenesis KDR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation Kit->Proliferation Promotes Survival Cell Survival Kit->Survival Promotes CSF1R->Survival Promotes

This compound core mechanism: inhibits key RTKs to block tumor growth and angiogenesis.

Research also suggests that the efficacy of kinase inhibitors like this compound can be enhanced through rational combination strategies. A 2024 study found that combining a TKI (such as this compound) with a molecule targeting a downstream protein (BAD) resulted in synergistic efficacy, promoting complete tumor regression in some pre-clinical models of triple-negative breast cancer [6]. This "vertical pathway inhibition" strategy helps overcome the limitations of single-agent targeted therapy [6].

Key Takeaways for Researchers

  • Selective Multi-Targeting: this compound is not a pan-inhibitor; its well-defined potency spectrum makes it an excellent tool for studying the intertwined roles of c-Kit, VEGFR, and CSF-1R in cancer and the tumor microenvironment [1] [2].
  • Proven Translational Path: The compound has a clear path from in vitro characterization to clinical proof-of-mechanism, providing a valuable template for translational research in oncology drug development [4] [5].
  • Combination Potential: Emerging research highlights its potential as a backbone in vertical or horizontal combination therapies to enhance efficacy and counter resistance [6].

References

Mechanism of Action and Quantitative Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 acts as a potent co-inhibitor of key receptor tyrosine kinases involved in tumor growth and survival.

Primary Signaling Pathways and Inhibition

The diagram below illustrates the core signaling pathways affected by this compound.

OSI_930_Pathway cluster_receptors Inhibited Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_effects Biological Effects OSI930 This compound KIT c-Kit OSI930->KIT Inhibits KDR VEGFR-2 (KDR) OSI930->KDR Inhibits PDGFRB PDGFR-β OSI930->PDGFRB Inhibits CSF1R CSF-1R OSI930->CSF1R Inhibits MAPK Ras-Raf-Erk Pathway KIT->MAPK PI3K PI3K-Akt Pathway KIT->PI3K JAK JAK-STAT Pathway KIT->JAK FA Focal Adhesion Complexes KIT->FA Angio Inhibition of Angiogenesis KDR->Angio Prolif Reduced Cell Proliferation MAPK->Prolif PI3K->Prolif JAK->Prolif FA->Prolif Apop Increased Apoptosis

This compound inhibits key kinases, blocking downstream signaling.

Quantitative Target Potency

The following table shows the half-maximal inhibitory concentration (IC₅₀) of this compound for its key kinase targets, demonstrating its high potency, particularly against KDR (VEGFR-2) [1].

Target Kinase IC₅₀ (nM) Note
KDR (VEGFR-2) 9 nM Primary anti-angiogenic target [1]
CSF-1R 15 nM [1]
c-Kit 80 nM Inhibits both wild-type and mutant forms [2] [3] [1]
c-Raf 41 nM [1]
Lck 22 nM [1]

Key Experimental Protocols

For researchers, here are the methodologies from pivotal studies on this compound.

In Vitro Kinase Assay [1]
  • Purpose: To measure the direct inhibition of kinase autophosphorylation by this compound.
  • Procedure:
    • Enzyme Preparation: Use purified recombinant kinase catalytic domains (e.g., Kit, KDR). The Kit protein can be used in a non-phosphorylated state or activated via pre-incubation with ATP.
    • Reaction Setup: Incubate the enzyme with 200 μM ATP and various concentrations of this compound at 30°C.
    • Termination & Analysis: Stop the reaction by adding SDS-PAGE sample buffer and heating. Quantify Kit phosphorylation levels via immunoblotting using antibodies against both total Kit and phosphorylated Kit.
In Vitro Cell Proliferation and Apoptosis Assay [1]
  • Purpose: To determine the effect of this compound on cell growth and death.
  • Cell Lines: Use relevant cell lines, such as HMC-1 (mast cell leukemia, expressing mutant Kit) and COLO-205 (as a control).
  • Procedure:
    • Dosing: Seed cells into 96-well plates and expose them to a concentration gradient of this compound (e.g., 0-1 μM) for 48 hours.
    • Viability Readout: Quantify intracellular ATP levels using a luminescent assay (e.g., CellTiter-Glo) as a proxy for viable cell number.
    • Apoptosis Readout: Use an enzymatic caspase 3/7 assay to measure the induction of apoptosis.
In Vivo Efficacy in Xenograft Models [1]
  • Purpose: To evaluate the anti-tumor activity of this compound in a live animal model.
  • Procedure:
    • Model Establishment: Inoculate immunodeficient mice (e.g., CD-1 nu/nu) subcutaneously with cancer cells (e.g., HMC-1, NCI-SNU-5).
    • Dosing: Administer this compound via oral gavage at doses up to 200 mg/kg.
    • Evaluation: Monitor and measure tumor volumes over time to assess regression or growth inhibition.

Clinical Trial Summary

A first-in-human Phase I trial (NCT00513851) was conducted to determine the safety and tolerability of this compound in patients with advanced solid tumors [4] [5] [1].

  • Trial Design: Open-label, dose-escalation study of two schedules (once-daily and twice-daily dosing) [5].
  • Key Findings:
    • Maximum Tolerated Dose (MTD): 500 mg twice daily [4] [5].
    • Dose-Limiting Toxicities (DLTs): Grade 3 rash and Grade 4 γ-glutamyltransferase elevation at 600 mg twice daily [4].
    • Common Adverse Events: Grade 1-2 fatigue, diarrhea, nausea, and rash [4].
  • Evidence of Antitumor Activity:
    • Ovarian Cancer: One RECIST partial response and one GCIG CA125 response [4].
    • GIST: RECIST stable disease in 11 of 19 heavily pretreated, imatinib-resistant patients; FDG-PET partial responses in 4 of 9 patients [4].
  • Proof-of-Mechanism: Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) at doses ≥400 mg twice daily and DCE-MRI responses confirmed target engagement [4] [5].

Other Research Applications

Beyond its primary role as a kinase inhibitor, this compound and its analogues have been investigated for other applications.

  • Reversal of Multidrug Resistance (MDR): Specific analogues of this compound (VKJP1 and VKJP3) were found to effectively reverse ABCG2-mediated multidrug resistance. They inhibit the ABCG2 transporter, increasing the intracellular accumulation of chemotherapeutic drugs like mitoxantrone and doxorubicin in resistant cancer cells [6].

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is a potent ATP-competitive inhibitor designed to simultaneously target c-Kit-driven tumor cell growth and VEGFR-2-driven angiogenesis [1] [2]. In a mast cell leukemia model (HMC-1 cells) with a constitutively active mutant Kit, this compound treatment led to rapid dephosphorylation of Kit and its downstream signaling pathways [3]. The diagram below illustrates the key signaling pathways attenuated by this compound.

OSI930 This compound Inhibition Kit Kit Receptor OSI930->Kit Dephosphorylation VEGFR2 VEGFR-2 (KDR) OSI930->VEGFR2 Dephosphorylation RasRaf Ras-Raf-Erk Pathway Kit->RasRaf Attenuates PI3K PI3K-Akt Pathway Kit->PI3K Attenuates STAT STAT Pathway Kit->STAT Attenuates FocalAdh Focal Adhesion Complex Kit->FocalAdh Modulates Angiogenesis Inhibited Angiogenesis VEGFR2->Angiogenesis Proliferation Reduced Proliferation RasRaf->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis PI3K->Proliferation STAT->Proliferation

Key signaling pathways inhibited by this compound, leading to antitumor effects.

Key Experimental Protocols

To help you contextualize the data, here are summaries of key experimental methodologies used to generate the findings on this compound.

Assay Type Detailed Methodology
Kinase Assay (ELISA) Used purified recombinant kinase domains. Poly(Glu:Tyr) substrate bound to 96-well plates; phosphorylation detected with anti-phosphotyrosine-HRP antibody and ABTS substrate, measuring absorbance at 405/490 nm [4].
Cell Proliferation Assay HMC-1 and COLO-205 cell lines treated with this compound (0-1 µM) for 48 hours. Inhibition of cell growth quantified by measuring intracellular ATP content using CellTiter-Glo luminescent assay [4] [5].
Apoptosis Assay Cells treated with this compound and induction of caspase-dependent apoptosis quantified using an enzymatic caspase 3/7 activity assay [4].
Rat Aortic Ring Assay Sections of rat aorta embedded in a collagen matrix and cultured with this compound. After 10 days, angiogenic sprout outgrowth was digitally quantitated from images [4].
In Vivo Efficacy Studies This compound administered via oral gavage (≤200 mg/kg) to CD1 nu/nu mice bearing HMC-1, NCI-SNU-5, COLO-205, or U251 xenograft models. Tumor growth was monitored to assess antitumor activity [4] [5].

Preclinical & Clinical Data

This compound has shown promising activity across various models. The following diagram outlines the workflow for evaluating its efficacy from in vitro models to clinical trials.

InVitro In Vitro Models HMC1 HMC-1 Cell Line (Mutant Kit) InVitro->HMC1 COLO205 COLO-205 Cell Line (Angiogenesis model) InVitro->COLO205 Cytosol Human/Rabbit Liver Cytosol InVitro->Cytosol InVivo In Vivo Models Xenograft Mouse Xenograft Models (HMC-1, NCI-SNU-5, etc.) InVivo->Xenograft Clinical Clinical Trials Phase1 Phase I Trial (Advanced Solid Tumors) Clinical->Phase1 HMC1_result ↓ Proliferation (IC₅₀: 14 nM) ↑ Apoptosis (EC₅₀: 34 nM) HMC1->HMC1_result AO_metab AO Metabolism Identified (~50% of clearance) Cytosol->AO_metab InVivo_result Potent antitumor activity at 200 mg/kg (p.o.) Xenograft->InVivo_result PK Pharmacokinetics sVEGFR2 ↓, DCE-MRI response Phase1->PK Efficacy Antitumor Activity GIST: Stable Disease Ovarian: Partial Response PK->Efficacy

Workflow of this compound efficacy evaluation from foundational research to clinical investigation.

Recent Research and Drug-Disposition

  • Novel Metabolic Pathway and DDI: A 2024 study revealed that aldehyde oxidase (AO) mediates a major metabolic pathway for this compound, accounting for nearly 50% of its clearance [6] [7]. The epidermal growth factor receptor inhibitor erlotinib, a potent AO inhibitor, was shown to cause an approximately 1.85-fold increase in this compound systemic exposure in a mechanistic static model [6]. This represents one of the first clearly identified instances of a clinically relevant AO-mediated drug-drug interaction (DDI) [7].
  • Cytochrome P450 Metabolism: this compound is also metabolized by cytochrome P450 (CYP) enzymes, primarily through oxidation of its thiophene ring, which can lead to the formation of reactive intermediates [7]. One study reported that this compound can inactivate purified CYP3A4 in a time- and concentration-dependent manner (Kᵢ = 24 μM) [4] [5].

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is an orally active, potent inhibitor designed to target both cancer cell proliferation and angiogenesis. Its primary mechanism involves the potent co-inhibition of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] [2].

The table below summarizes its key kinase targets and inhibitory concentrations (IC50) from cell-free assays:

Kinase Target Alternative Name IC50 (nM) Primary Role in Cancer
KDR [3] [4] [5] VEGFR-2 9 Angiogenesis
Flt-1 [3] [5] VEGFR-1 8 Angiogenesis
CSF-1R [3] [4] [5] c-Fms 15 Tumor microenvironment
Kit [3] [4] [5] c-Kit, SCFR 80 Tumor cell proliferation
Lck [3] [4] [5] - 22 T-cell signaling
c-Raf [3] [4] [5] - 41 MAPK/ERK pathway

This compound exhibits low activity against PDGFRα/β, Flt-3, and Abl, confirming its selectivity profile [3] [4] [6]. It is equally active against both mutant and wild-type c-Kit, enhancing its potential utility in tumors driven by Kit signaling, such as Gastrointestinal Stromal Tumors (GIST) [1] [2].

The following diagram illustrates the core signaling pathways inhibited by this compound and its dual anti-tumor mechanism:

In Vitro Efficacy and Experimental Protocols

In vitro studies demonstrate that this compound effectively suppresses proliferation and induces apoptosis in cancer cell lines dependent on its target kinases.

Cell Line Cancer Type Key Dependency Assay Readout IC50 / EC50
HMC-1 [3] [4] Mast cell leukemia Constitutively active mutant c-Kit Cell proliferation (ATP content) 14 nM
HMC-1 [3] [4] Mast cell leukemia Constitutively active mutant c-Kit Apoptosis (Caspase 3/7) 34 nM
GIST-T1 [6] Gastrointestinal stromal tumor c-Kit mutation Cell proliferation (MTT) 80 nM
M-07e [6] Acute megakaryoblastic leukemia c-Kit overexpression Cell proliferation (MTT) 120 nM
COLO-205 [3] [4] Colorectal adenocarcinoma No constitutive RTK activity Cell proliferation No significant effect

Key Experimental Protocols:

  • Cell Proliferation Assay: Cells are seeded in 96-well plates and treated with this compound for 48-72 hours. Inhibition of proliferation is quantified by measuring intracellular ATP levels using a luminescent assay (e.g., CellTiter-Glo) [3] [6].
  • Apoptosis Assay: Caspase-dependent apoptosis is measured after treatment using an enzymatic caspase 3/7 assay [3] [6].
  • Kinase Inhibition Assay: In-house ELISA or radiometric assays use purified recombinant kinase domains. Phosphorylation of a poly(Glu:Tyr) substrate is detected with an anti-phosphotyrosine antibody conjugated to HRP and quantitated using a peroxidase substrate like ABTS [3] [6].
  • Anti-angiogenesis Assay: The rat aortic ring assay is used. Sections of aorta are embedded in a collagen matrix and cultured with this compound. After 10 days, endothelial sprout outgrowth is digitally quantitated [3].

In Vivo Antitumor Activity

This compound has shown broad efficacy in a range of human tumor xenograft models, supporting its potential as an antitumor agent [1] [3].

Xenograft Model Cancer Type Dosage (Oral, Once Daily) Treatment Duration Reported Outcome
HMC-1 [3] Mast cell leukemia 200 mg/kg 38 days Potent antitumor activity
GIST-T1 [6] Gastrointestinal stromal tumor 50 mg/kg 28 days 85% tumor volume reduction
NCI-SNU-5 [3] Gastric carcinoma 200 mg/kg 38 days Potent antitumor activity
U251 [3] Glioblastoma 200 mg/kg 38 days Potent antitumor activity
M-07e [6] Leukemia 30 mg/kg 21 days 70% tumor volume reduction

In Vivo Experimental Workflow:

The typical in vivo workflow involves establishing xenografts in immunodeficient mice, randomizing them into treatment groups, and administering this compound orally. The following diagram outlines this process and the subsequent biomarker analysis that confirms the drug's mechanism of action:

G Start Human Tumor Cell Lines Step1 Subcutaneous Injection in CD-1 nu/nu mice Start->Step1 Step2 Randomize into Groups (Vehicle vs. This compound) Step1->Step2 Step3 Oral Gavage (p.o.) Dosing: Once Daily Step2->Step3 Step4 Tumor Volume Measurement Step3->Step4 Step5 Termination & Analysis Step4->Step5 Analysis1 Tumor Weight Step5->Analysis1 Analysis2 IHC: p-Kit Reduction Step5->Analysis2

Additional Research Considerations

  • Clinical Translation: A first-in-human phase I trial established a maximum tolerated dose (MTD) of 500 mg twice daily and demonstrated that this compound was safe and well-tolerated. The trial also showed pharmacodynamic evidence of VEGFR-2 inhibition and clinically relevant antitumor activity, including in patients with imatinib-resistant GIST [7].
  • Drug Metabolism: Be aware that this compound can time- and concentration-dependently inactivate cytochrome P450 3A4 (CYP3A4), which is a consideration for potential drug-drug interactions [3] [4] [6].

References

OSI-930 Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target IC50 (nM)
KDR (VEGFR-2) 9 nM [1]
Flt1 (VEGFR-1) 8 nM [1]
c-Kit 80 nM [1]
CSF-1R 15 nM [1]
c-Raf 41 nM [1]
Lck 22 nM [1]
FLT3 1303 nM [1]
PDGFRβ 6900 nM [1]

Key Experimental Findings & Protocols

The biological activity of OSI-930 was established through the following key experiments:

  • In Vitro Cell Proliferation & Apoptosis: In the HMC-1 cell line (a mast cell leukemia line), this compound inhibited cell proliferation with an IC50 of 14 nM and induced apoptosis [1].
  • In Vivo Anti-tumor and Anti-angiogenic Activity: this compound demonstrated the ability to inhibit tumor growth and induce tumor regression in human xenograft models. It also showed significant activity in a rat aortic ring assay, inhibiting endothelial sprout outgrowth, which is a direct measure of its anti-angiogenic effect [1] [2].
  • Clinical Phase I Trial: A first-in-human study established a Maximum Tolerated Dose (MTD) of 500 mg twice daily. The trial reported clinically relevant antitumor activity, including partial responses and stable disease in heavily pretreated patients with imatinib-resistant gastrointestinal stromal tumors (GIST). Pharmacodynamic data showed substantial decreases in soluble VEGFR2 (sVEGFR2) levels, confirming target engagement [2].

This compound Mechanism of Action and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the drug's mechanism and a key experimental method. The scripts are provided for your use.

G This compound Primary Kinase Targets and Downstream Effects cluster_targets This compound Inhibits cluster_effects Cellular Consequences cluster_outcomes This compound Primary Kinase Targets and Downstream Effects KDR KDR Angiogenesis Angiogenesis KDR->Angiogenesis Kit Kit Proliferation Proliferation Kit->Proliferation Survival Survival Kit->Survival CSF1R CSF1R CSF1R->Survival TumorShrinkage Tumor Growth Inhibition Proliferation->TumorShrinkage Angiogenesis->TumorShrinkage Apoptosis Apoptosis Survival->Apoptosis

This compound inhibits key kinases, blocking proliferation and angiogenesis.

G In Vitro Kinase Assay Workflow A Immobilize Poly(Glu:Tyr) Substrate B Add Recombinant Kinase & this compound A->B C Initiate Reaction with ATP B->C D Detect Phosphorylation with Anti-pTyr-HRP C->D E Quantify Signal (Absorbance at 405/490 nm) D->E

ELISA-based kinase assay measures this compound inhibition potency.

References

OSI-930 in vitro cell proliferation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathway

OSI-930 predominantly targets vascular endothelial growth factor receptor (VEGFR-2/KDR), c-Kit, and platelet-derived growth factor receptor (PDGFR-β) [1] [2] [3]. The following diagram illustrates the signaling pathways inhibited by this compound and a general workflow for assessing its anti-proliferative effects.

cluster_workflow Representative Experimental Workflow for Cell Proliferation Assay VEGFA VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 SCF SCF cKit cKit SCF->cKit PDGF PDGF PDGFRb PDGFRb PDGF->PDGFRb Proliferation Proliferation VEGFR2->Proliferation Survival Survival cKit->Survival Angiogenesis Angiogenesis PDGFRb->Angiogenesis OSI930 This compound Inhibitor OSI930->VEGFR2 OSI930->cKit OSI930->PDGFRb Seed 1. Seed target cells (e.g., GIST, HNSCC, SCLC) Treat 2. Treat with this compound (Dose range based on IC50) Seed->Treat Incubate 3. Incubate (72-120 hours) Treat->Incubate Assay 4. Measure viability (MTT, ATP-based assays) Incubate->Assay Analyze 5. Analyze data (IC50, Dose-Response) Assay->Analyze

Evidence of Anti-Proliferative Activity

While a full protocol is not provided, published research describes the anti-proliferative effects of this compound and the context in which cell-based assays were performed.

Cellular Potency and Targets: In preclinical studies, this compound inhibited c-Kit and VEGFR-2 phosphorylation in cellular assays with IC50 values in the low nanomolar range [3]. The table below summarizes key potency data.

Target Cellular Assay (IC50) Signaling Pathway Impact
c-Kit 4 - 80 nM [3] Blocks cell survival and proliferation in cancers driven by c-Kit mutations (e.g., GIST) [1] [2].
VEGFR-2 (KDR) 6 - 9 nM [3] Inhibits angiogenesis by blocking VEGF-driven endothelial cell proliferation [2] [3].
PDGFR-β Information not fully specified Impacts tumor stroma and vascular function [1].

Efficacy in Preclinical Models: this compound demonstrated broad efficacy, causing tumor regression or growth inhibition in various human xenograft models, which implies a direct anti-proliferative and/or pro-apoptotic effect on cancer cells [1] [3]. The models included:

  • Gastrointestinal Stromal Tumors (GIST): Efficacy linked to its potent inhibition of c-Kit [1] [3].
  • Other Solid Tumors: Activity was also shown in models of glioblastoma, squamous cell carcinoma of the head and neck, and small cell lung cancer, among others [1].

Synergistic Combinations: Recent research highlights that this compound can act synergistically with other agents. For instance, in triple-negative breast cancer (TNBC) models, this compound showed synergistic efficacy when combined with NCK, a small-molecule inhibitor of BAD-Ser99 phosphorylation, leading to reduced cell viability and increased apoptosis [4].

Guidance for Protocol Design

Based on standard practices for tyrosine kinase inhibitors and the context from these studies, here is a framework you can adapt to design your own in vitro proliferation assay with this compound:

  • Cell Line Selection: Choose cell lines relevant to this compound's known targets.

    • c-Kit dependent lines: GIST-T1, HMC-1.1, or HMC-1.2 mast cell leukemia lines [3].
    • VEGFR-2 dependent lines: Human Umbilical Vein Endothelial Cells (HUVECs) for anti-angiogenesis studies [3].
    • Other solid tumor lines: Models of colorectal, renal, head and neck, and non-small cell lung cancers have shown sensitivity in preclinical studies [1] [2].
  • Dosing Strategy: The phase I trial established a maximum tolerated dose of 500 mg twice daily in humans [1]. For in vitro work, a dose-response curve is essential. Preclinical studies suggest starting with a range from low nanomolar (e.g., 1-10 nM) up to micromolar concentrations (e.g., 10 µM) to establish an IC50 [3]. The drug is typically dissolved in DMSO for in vitro use, with a final DMSO concentration not exceeding 0.1-0.5% [3].

  • Assay Duration and Readout: A common incubation period for such assays is 72 to 120 hours. Cell viability and proliferation can be measured using standard colorimetric (e.g., MTT) or luminescent (e.g., ATP-based) assays [4].

References

OSI-930 Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is an orally active inhibitor that primarily targets receptor tyrosine kinases such as c-Kit, VEGFR-2 (KDR), and CSF-1R. It is designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [1]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets from cell-free assays.

Target Kinase IC₅₀ Value (nM) Description
KDR (VEGFR-2) 9 nM Vascular Endothelial Growth Factor Receptor 2; key mediator of angiogenesis [2] [3] [4].
Flt-1 (VEGFR-1) 8 nM Another vascular endothelial growth factor receptor [2] [5].
CSF-1R 15 nM Colony Stimulating Factor 1 Receptor [2] [3] [4].
c-Kit 80 nM A receptor tyrosine kinase critical for cell proliferation and survival in certain cancers [2] [1] [3].
c-Raf 41 nM A serine/threonine kinase in the MAPK/ERK signaling pathway [2] [3] [4].
Lck 22 nM Lymphocyte-specific protein tyrosine kinase [2] [3] [4].

The following diagram illustrates the core signaling pathways affected by this compound and the experimental workflow for the kinase assay.

cluster_pathway Signaling Pathways Inhibited by this compound cluster_assay ELISA-Based Kinase Assay Workflow GrowthFactors Growth Factors (e.g., VEGF, SCF) RTKs Receptor Tyrosine Kinases (Kit, KDR, CSF-1R) GrowthFactors->RTKs Activates Downstream Downstream Signaling (c-Raf, Lck) RTKs->Downstream Phosphorylates CellularResponse Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->CellularResponse Step1 1. Coat plate with Poly(Glu:Tyr) substrate Step2 2. Add kinase + this compound + ATP to initiate reaction Step1->Step2 Step3 3. Detect phosphorylation with HRP-conjugated anti-pTyr antibody Step2->Step3 Step4 4. Add ABTS substrate for colorimetric readout Step3->Step4 Step5 5. Measure absorbance at 405/490 nm Step4->Step5 Inhibition This compound Inhibits Inhibition->RTKs Inhibition->Downstream

Detailed ELISA-Based Kinase Assay Protocol

This protocol is adapted from methodology described in the search results to measure the inhibition of Kit autophosphorylation by this compound [2] [3] [4].

Key Reagents and Materials
  • Recombinant Kinase: Catalytic domain of c-Kit, expressed as a glutathione S-transferase (GST) fusion protein in insect cells. The enzyme can be used in a non-phosphorylated (activation state with high Km for ATP) or pre-activated (tyrosine-phosphorylated, with lower Km for ATP) form [2] [4].
  • Substrate: Poly(Glu:Tyr) (4:1), bound to the surface of a 96-well assay plate.
  • Assay Buffer: The specific buffer components are detailed in the "Kinase Reaction" step.
  • Detection Antibody: Horseradish Peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
  • Detection Reagent: ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) as the peroxidase substrate.
  • Test Compound: this compound, serially diluted in DMSO.
Experimental Procedure
  • Kinase Reaction:

    • In a 96-well plate coated with poly(Glu:Tyr) substrate, combine the recombinant Kit enzyme with various concentrations of this compound.
    • Initiate the reaction by adding ATP to a final concentration of 200 µM.
    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) [2] [4].
  • Reaction Termination:

    • Stop the phosphorylation reaction by removing aliquots into SDS-PAGE sample buffer and heating to 100°C for 5 minutes. This step is for subsequent immunoblot analysis [2].
    • Alternatively, for the direct ELISA readout, the reaction in the plate is likely stopped by washing or direct addition of detection reagents, though this is not explicitly detailed in the sources.
  • Phosphorylation Detection (ELISA):

    • After the kinase reaction in the plate, add the HRP-conjugated anti-phosphotyrosine antibody.
    • Incubate to allow antibody binding to the phosphorylated substrate.
    • Wash the plate to remove unbound antibody.
    • Add the ABTS peroxidase substrate to develop color.
  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density) at 405 nm or 490 nm using a plate reader.
    • The signal intensity is proportional to the level of tyrosine phosphorylation.
    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value using appropriate nonlinear regression analysis (e.g., log(inhibitor) vs. response-variable slope model).

Biological Relevance & Application Notes

  • Cellular Validation: In cellular assays, this compound inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (which depends on mutant Kit signaling) with an IC₅₀ of 14 nM, but had no significant effect on the COLO-205 cell line that lacks a constitutively active mutant receptor tyrosine kinase [2] [3] [5].
  • Antitumor Activity: In vivo studies showed that this compound, administered orally at 200 mg/kg, exhibited potent antitumor activity in various preclinical xenograft models, including HMC-1 and GIST-T1 models [3] [4].
  • Inactivation of CYP3A4: Be aware that this compound has been shown to time- and concentration-dependently inactivate cytochrome P450 3A4 (CYP3A4), which could have implications for drug metabolism and interactions [3] [5].

References

Application Notes: OSI-930 Solubility, Storage, and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly targeting VEGF receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors [1] [2]. Its mechanism of action involves targeting both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [3] [4].

Solubility and Storage The table below summarizes the key physical property and storage information for this compound, which is essential for preparing stock solutions.

Property Specification Source / Notes
Molecular Formula C({22})H({16})F({3})N({3})O(_{2})S [3] [4] [5]
Molecular Weight 443.44 g/mol [3] [4] [5]
Solubility in DMSO 82 mg/mL (184.92 mM) Sonication is recommended to dissolve [3].
Solubility in Ethanol 3 mg/mL (6.77 mM) Sonication is recommended to dissolve [3].
Long-Term Storage -20°C Store as a powder; protect from moisture [6] [3].
Short-Term Storage (Solution) -80°C Recommended for solutions in solvent; store for up to 1 year [3].

Experimental Protocol: Preparation of Stock Solutions

For in vitro assays, preparing a correct stock solution is a critical first step. Here is a detailed protocol based on the gathered data.

1. Preparation of 10 mM Stock Solution in DMSO

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need (10 μmol/mL) × (443.44 g/mol) = 4.434 mg of this compound.
  • Weighing: Accurately weigh 4.434 mg of this compound powder.
  • Dissolution: Transfer the powder into a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
  • Sonication: To ensure complete dissolution, sonicate the solution for 5-10 minutes. The solution may be warmed slightly during sonication if necessary.
  • Aliquoting: Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C. Under these conditions, the solution is stable for approximately one year [3].

2. Preparation of Working Solutions for Cell-Based Assays

  • Solvent Considerations: When adding the stock solution to cell culture medium, the final concentration of DMSO should be kept as low as possible to avoid solvent cytotoxicity. A recent study recommends a final DMSO concentration of 0.3125% (v/v) or lower to maintain minimal cytotoxicity across most cancer cell lines over 24-72 hours [7].
  • Dilution: Perform serial dilutions of your DMSO stock solution using a culture medium to achieve the desired working concentration with a DMSO level ≤0.3%. For example, to treat cells with a 1 μM working concentration from a 10 mM DMSO stock, you would perform a 1:10,000 dilution (e.g., 1 μL of stock in 10 mL of medium).

Critical Considerations for Experimental Design

  • Solvent Cytotoxicity is Cell-Type Dependent: While 0.3125% DMSO is a good starting point, its cytotoxic effect can vary depending on the cell line and exposure duration [7]. It is essential to include a vehicle control (medium with the same final DMSO concentration but no this compound) in every experiment to account for any effects of the solvent itself.
  • Use of Ethanol as a Solvent: While this compound has limited solubility in ethanol (3 mg/mL), ethanol exhibits rapid and concentration-dependent cytotoxicity, reducing cell viability by more than 30% at concentrations as low as 0.3125% after 24 hours [7]. Therefore, DMSO is the preferred solvent for cell-based assays.
  • For In Vivo Studies: A commonly used formulation for animal studies, as referenced in one source, is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]. Always add the solvents sequentially and clarify the solution before administration.

Clinical Formulation & Handling Note

In the referenced first-in-human phase I trial, this compound was administered orally to patients as 25 mg or 100 mg capsules, which were taken with food [1] [2]. This formulation is distinct from the solutions prepared for laboratory research.

The following diagram illustrates the complete workflow for handling this compound in a research setting, from storage to application.

G cluster_prep Stock Solution Preparation cluster_assay For Cell-Based Assays Start This compound Powder Storage Storage at -20°C Start->Storage DMSO Dissolve in DMSO Storage->DMSO Sonicate Sonicate Solution DMSO->Sonicate Aliquot Aliquot Sonicate->Aliquot StoreSol Store at -80°C Aliquot->StoreSol Dilute Dilute in Culture Medium StoreSol->Dilute Control Include Vehicle Control Dilute->Control Limit Limit Final DMSO ≤ 0.3% Control->Limit

References

Application Notes and Protocol for OSI-930 in In Vivo Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OSI-930

This compound is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly active against vascular endothelial growth factor receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors (PDGFR) [1]. It functions by competitively inhibiting ATP binding and demonstrates activity against both wild-type and mutant forms of c-Kit, supporting its potential to block wild-type c-Kit–dependent tumor growth [1]. Its pharmacokinetic and pharmacodynamic profile is distinct from other inhibitors of split kinase domain RTKs, such as imatinib and sunitinib [1].

Preclinical Administration Protocol

Formulation and Dosing

The table below summarizes the key parameters for administering this compound in mouse xenograft models.

Table 1: In Vivo Dosing Protocol for this compound

Parameter Specification
Recommended Dose 200 mg/kg [2]
Route of Administration Oral gavage (P.O.) [2]
Dosing Frequency Daily (specific number of doses per week should be empirically determined)
Formulation Suitable for oral administration (specific vehicle to be confirmed from primary literature)
Maximally Efficacious Dose 200 mg/kg [2]
Experimental Workflow

A standard workflow for evaluating this compound efficacy in a xenograft model involves several key stages, from model establishment to data analysis.

G Start Start: Xenograft Model Establishment Step1 1. Tumor Inoculation (e.g., HMC-1, NCI-SNU-5, COLO-205, U251 cells) Start->Step1 Step2 2. Randomization & Grouping (Based on established tumor volume) Step1->Step2 Step3 3. Treatment Phase • Daily Oral Gavage of this compound (200 mg/kg) • Vehicle Control Group Step2->Step3 Step4 4. Monitoring & Data Collection • Tumor Volume Measurement • Body Weight Step3->Step4 Step5 5. Endpoint Analysis • Tumor Weight/Volume • Pharmacodynamic Markers Step4->Step5 End End: Data Interpretation Step5->End

Figure 1: Experimental workflow for evaluating this compound in a xenograft model, from tumor cell inoculation to final data analysis.

Antitumor Efficacy in Preclinical Models

This compound has demonstrated potent antitumor activity across a broad range of preclinical xenograft models, as summarized below [2].

Table 2: Documented Efficacy of this compound in Preclinical Xenograft Models

Xenograft Model Reported Antitumor Activity
HMC-1 (Mast Cell Leukemia) Potent activity [2]
NCI-SNU-5 (Gastric Carcinoma) Potent activity [2]
COLO-205 (Colorectal Adenocarcinoma) Potent activity [2]
U251 (Glioblastoma) Potent activity [2]

Key Signaling Pathways Targeted by this compound

The antitumor effects of this compound are mediated through the inhibition of multiple critical receptor tyrosine kinases involved in tumor growth and angiogenesis.

G OSI930 This compound VEGFR2 VEGFR-2 (KDR) OSI930->VEGFR2 Inhibits IC50: 9 nM Kit c-Kit OSI930->Kit Inhibits IC50: 80 nM PDGFRb PDGFR-β OSI930->PDGFRb Inhibits CSF1R CSF-1R OSI930->CSF1R Inhibits IC50: 15 nM Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis TumorProlif Inhibition of Tumor Proliferation Kit->TumorProlif Apoptosis Induction of Apoptosis Kit->Apoptosis PDGFRb->TumorProlif CSF1R->TumorProlif

Figure 2: this compound inhibits key receptor tyrosine kinases, leading to multiple antitumor mechanisms. IC50 values are from intact cellular systems [2].

Pharmacodynamic and Efficacy Assessment

In Vitro Profiling Data

The inhibitory profile of this compound against specific kinases provides the mechanistic basis for its in vivo efficacy.

Table 3: In Vitro Kinase Inhibition Profile of this compound

Target Kinase IC50 Value Cellular Context / Note
VEGFR2 (KDR) 9 nM [2]
CSF-1R 15 nM [2]
c-Kit (activated) 80 nM [2] Inhibits mutant and wild-type with similar potency [1]
c-Kit (cell proliferation) 14 nM [2] HMC-1 cell line
Apoptosis Induction (EC50) 34 nM [2] HMC-1 cell line
Notes on Model Selection and Dosing
  • Model Rationale: The HMC-1 mast cell leukemia model is driven by constitutively active mutant c-Kit, making it a sensitive model for demonstrating this compound's activity [2]. In contrast, the COLO-205 colorectal model, which does not express a constitutively active mutant RTK, was used to show that the antiproliferative effects of this compound are selective [2].
  • Dosing Considerations: The recommended 200 mg/kg dose was identified as the maximally efficacious dose in preclinical models [2]. The transition to clinical trials explored different schedules, establishing a maximum tolerated dose of 500 mg twice daily in humans, with dose-limiting toxicities including grade 3 rash and grade 4 γ-glutamyltransferase [1].

Conclusion

This protocol outlines the effective use of this compound in preclinical in vivo studies. Administration of this compound at 200 mg/kg via oral gavage results in potent, mechanism-based antitumor activity across a diverse panel of xenograft models. Researchers are advised to carefully select models based on the expression of the target kinases (e.g., c-Kit or VEGFR) to optimally demonstrate compound efficacy. The provided workflow and pathway diagram serve as a foundational template for designing and interpreting studies with this multi-kinase inhibitor.

References

OSI-930 dosing schedule 500 mg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Schedule & Key Findings

The phase I trial employed two schedules, but the BID schedule was primarily developed to improve drug exposure. The table below summarizes the core findings for the 500 mg BID regimen [1]:

Parameter Summary for 500 mg BID Schedule
Recommended Phase II Dose 500 mg, twice daily [1]
Maximum Tolerated Dose (MTD) 500 mg, twice daily (established as MTD) [1]
Dose-Limiting Toxicities (DLTs) Grade 3 rash (n=2) and Grade 4 γ-glutamyltransferase (n=1) at 600 mg BID [1]
Most Common Adverse Events (G1-2) Fatigue, diarrhea, nausea, and rash [1]
Administration Orally with food [1]
Capsule Formulations 25 mg and 100 mg capsules [1]

Supporting Pharmacodynamic & Antitumor Activity

Proof-of-mechanism for the 500 mg BID dose was supported by several translational pharmacodynamic studies conducted in the trial [1]:

Assessment Method Key Findings at Doses ≥400 mg BID
Plasma sVEGFR2 Substantial decreases in soluble VEGFR2 levels were observed [1].
DCE-MRI Anti-angiogenic activity was shown in 4 out of 6 assessed patients [1].
FDG-PET Metabolic partial responses were seen in 4 out of 9 patients with GIST [1].
Antitumor Activity RECIST partial response in advanced ovarian cancer (n=1); RECIST stable disease in imatinib-resistant GIST (11/19 patients, median duration 126 days) [1].

Mechanism of Action & Preclinical Profile

OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary mechanism of action involves dual targeting of key pathways [2] [3]:

  • Inhibition of c-Kit: Reduces cancer cell proliferation and induces apoptosis in tumors driven by Kit, such as gastrointestinal stromal tumors (GIST) [2].
  • Inhibition of VEGFR-2 (KDR): Blocks angiogenesis, a critical process for tumor growth and metastasis, by targeting the VEGF signaling pathway in endothelial cells [2].

The following diagram illustrates the core mechanism of action of this compound and the logical path from its administration to its antitumor effects, as demonstrated in preclinical and clinical studies.

G cluster_mechanism Molecular Mechanism (Kinase Inhibition) cluster_outcome Experimental & Clinical Outcomes OSI930 This compound Administration (500 mg BID, Oral) VEGFR2 VEGFR-2 (KDR) Inhibition OSI930->VEGFR2 cKit c-Kit Inhibition OSI930->cKit CSF1R CSF-1R Inhibition OSI930->CSF1R Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Tumor Cell Proliferation & Apoptosis cKit->Proliferation PD_Markers Pharmacodynamic Markers: ↓ Plasma sVEGFR2 DCE-MRI Response Angiogenesis->PD_Markers Proliferation->PD_Markers Efficacy Antitumor Activity: Stable Disease (GIST) Partial Response (Ovarian) PD_Markers->Efficacy

Experimental Protocols for Research

For scientists conducting preclinical research with this compound, the following experimental details are relevant. The table below summarizes key in vitro and in vivo protocols from the literature [3].

Parameter Experimental Details
In Vitro Kinase Assay (IC₅₀) KDR (VEGFR-2): 9 nM; c-Kit: 80 nM; CSF-1R: 15 nM; c-Raf: 41 nM [3].
Cell Proliferation Assay Cell Lines: HMC-1 (c-Kit driven mast cell leukemia). Method: Cells seeded in 96-well plates, treated with this compound (0-1 µM) for 48 hours. Cell viability quantified using luminescent ATP-based assay (CellTiter-Glo) [3].
Apoptosis Assay Method: Caspase 3/7 enzymatic activity measured in HMC-1 cells after 48-hour treatment with this compound. Reported EC₅₀ of 34 nM [3].
In Vivo Administration Formulation: Suspension in vehicle (e.g., CMC-Na). Dosage: ≤200 mg/kg via oral gavage. Models: Human tumor xenografts in CD-1 nu/nu mice (e.g., HMC-1, COLO-205) [3].

Important Research Considerations

  • Trial Status: The clinical development of this compound was discontinued after Phase I [4]. The information provided is for research purposes only.
  • Food Intake: In the clinical trial, this compound was administered with food, which may impact bioavailability and should be controlled for in animal studies [1].
  • Formulation Change: The manufacturing method for the active drug substance changed during the clinical trial (from screened to micronized material). Researchers should be aware that the formulation used could affect dissolution and absorption kinetics [1].

I hope these detailed application notes and protocols assist in your research on tyrosine kinase inhibitors. Should you require further information on specific assay methodologies, feel free to ask.

References

Pharmacokinetic and Dosing Profile from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key clinical pharmacokinetic (PK) and dosing parameters established for OSI-930 in its first-in-human Phase I trial [1] [2].

Parameter Summary from Clinical Trials
Recommended Phase II Dose (RP2D) 500 mg, administered twice daily (BID) [1] [2]
Maximum Tolerated Dose (MTD) 500 mg BID. Dose-limiting toxicities (rash, elevated GGT) occurred at 600 mg BID [1] [2]
Dose-Limiting Toxicities (DLTs) Grade 3 skin rash; Grade 4 gamma-glutamyltransferase (GGT) elevation [1] [2]
Common Adverse Events (G1-2) Fatigue, diarrhea, nausea, and rash [1] [2]
Food Intake Capsules were taken with food [2]
Key Pharmacodynamic (PD) Marker Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at BID doses ≥400 mg [1] [2]
PK/PD Relationship This compound exposure increased with dose, and the decrease in sVEGFR2 correlated with drug exposure, providing proof-of-mechanism [1] [2]
Antitumor Activity RECIST stable disease in imatinib-resistant GIST; partial response in ovarian cancer; FDG-PET metabolic responses observed [1] [2]

Experimental Protocols for PK/PD Analysis

The Phase I trial incorporated several translational proof-of-mechanism studies. Here are the methodologies for key experiments cited.

1. Pharmacokinetic Sampling and Analysis

  • Objective: To characterize the plasma concentration-time profile and determine parameters like maximum concentration (Cmax) and area under the curve (AUC).
  • Protocol: Blood samples were collected from patients at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8 hours) during the first treatment cycle. Plasma was separated, and concentrations of this compound were quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2].

2. Soluble VEGFR2 (sVEGFR2) as a Pharmacodynamic Biomarker

  • Objective: To demonstrate the biological activity of this compound by measuring the reduction in plasma levels of sVEGFR2, a surrogate marker for VEGFR2 inhibition.
  • Protocol: Plasma samples were collected from patients pre-dose and at various intervals during treatment. The concentration of sVEGFR2 was measured using a commercially available, validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions [1] [2].

3. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

  • Objective: To non-invasively assess changes in tumor vascular permeability and blood flow, indicative of an anti-angiogenic effect.
  • Protocol: Patients underwent DCE-MRI scans at baseline and after a set period of treatment (e.g., after 2 weeks). A contrast agent (e.g., gadolinium) was injected intravenously, and sequential images were acquired to track its uptake and washout in the tumor. Quantitative parameters, such as the volume transfer constant (Ktrans), were calculated from the kinetic data to evaluate vascular changes [1] [2].

4. FDG-PET Imaging for Metabolic Response

  • Objective: To evaluate early metabolic changes in tumors, which can precede structural shrinkage.
  • Protocol: Patients underwent 2-[18F]fluoro-2-deoxy-D-glucose positron emission tomography (FDG-PET) scans at baseline and post-treatment. The standardized uptake value (SUV) of FDG in tumors was measured before and after therapy. A partial metabolic response was defined as a reduction of over 25% in SUV max in the tumor lesion without the appearance of new lesions [1] [2].

Metabolism and Drug-Drug Interaction Profile

Subsequent research has clarified this compound's metabolic pathway, which explains a clinically observed drug-drug interaction.

OSI930 This compound M1 M1 Metabolite (2-oxo-OSI-930) OSI930->M1 Major Metabolic Pathway AO Aldehyde Oxidase (AO) AO->OSI930  Catalyzes Erlotinib Erlotinib Inhibition Inhibition Erlotinib->Inhibition Inhibition->AO  Potently Inhibits

Figure: Mechanism of the drug-drug interaction between this compound and erlotinib, mediated by aldehyde oxidase inhibition.

  • Major Metabolic Pathway: Recent studies have identified that this compound is a substrate for the enzyme aldehyde oxidase (AO). The primary route of metabolism is oxidation at its quinoline ring, forming a major 2-oxo metabolite (M1) [3].
  • Fraction Metabolized by AO: Reaction phenotyping in human hepatocytes indicates that AO contributes to nearly 50% of the overall metabolism of this compound [3].
  • Clinical Drug-Drug Interaction (DDI): When this compound was co-administered with the EGFR inhibitor erlotinib in a Phase I trial, a nearly twofold increase in this compound systemic exposure was observed [4] [3].
  • Mechanism of DDI: This interaction is now understood to be caused by erlotinib's potent inhibition of AO, thereby reducing the metabolic clearance of this compound. A mechanistic static model predicted an ~1.85-fold increase in exposure, aligning with clinical data [3].

Application Notes for Drug Development

  • Dosing Schedule Justification: The twice-daily (BID) schedule was pursued as preliminary PK data from the once-daily schedule suggested that BID dosing could improve drug exposure while maintaining acceptable toxicity, a strategy that proved successful [2].
  • Biomarker Strategy: The correlation between this compound exposure, sVEGFR2 reduction, and DCE-MRI changes provides a robust proof-of-mechanism framework for future development of VEGFR2 inhibitors [1] [2].
  • DDI Risk Management: The interaction with erlotinib underscores the critical need to evaluate the role of aldehyde oxidase in the metabolism of new chemical entities during early development. When AO is a major clearance pathway, clinical DDI studies with strong inhibitors like erlotinib are essential [3].

References

OSI-930: Mechanism of Action and sVEGFR2 Biomarker Rationale

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary targets include VEGF receptors (VEGFR/KDR), c-Kit, and platelet-derived growth factor receptors (PDGFR), which play critical roles in tumor angiogenesis and growth [1].

The biological rationale for using sVEGFR2 as a pharmacodynamic biomarker is as follows:

  • Source and Function: sVEGFR2 is a truncated, soluble form of the vascular endothelial growth factor receptor 2. It is produced by alternate splicing of the KDR gene and circulates in the blood [2].
  • Mechanism of Biomarker Modulation: this compound directly inhibits the tyrosine kinase activity of VEGFR2. This inhibition is believed to lead to a downstream reduction in the transcription and shedding of the soluble receptor domain into the bloodstream. Consequently, a decrease in plasma sVEGFR2 levels serves as a direct indicator of VEGFR2 pathway inhibition [1] [2].
  • Proof-of-Mechanism: In clinical trials, a dose-dependent and reversible decrease in plasma sVEGFR2 concentrations was consistently observed following this compound treatment. This change confirms the drug's engagement with its intended target and provides proof-of-mechanism for its anti-angiogenic activity [1] [3].

The following diagram illustrates the signaling pathways inhibited by this compound and the relationship between target inhibition and the sVEGFR2 biomarker:

G OSI930 This compound Administration Inhibition Tyrosine Kinase Inhibition OSI930->Inhibition Binds to VEGFR2 VEGFR2 (Membrane-bound) Tumor Angiogenesis sVEGFR2 sVEGFR2 Release (Alternate Splicing) VEGFR2->sVEGFR2 Reduces cKIT c-Kit Tumor Cell Proliferation PDGFR PDGFR Tumor Stroma Support Inhibition->VEGFR2 Inhibits Inhibition->cKIT Inhibits Inhibition->PDGFR Inhibits PlasmaLevel Decreased sVEGFR2 Plasma Concentration sVEGFR2->PlasmaLevel Leads to Biomarker Pharmacodynamic Biomarker PlasmaLevel->Biomarker Measured as

Quantitative Biomarker Response Data

Clinical trials established a clear relationship between this compound dosing, its systemic exposure, and the subsequent change in sVEGFR2.

Table 1: sVEGFR2 Response in this compound Monotherapy Trial (Twice-Daily Dosing) [1]

This compound Dose (BID) Approximate Mean Reduction in sVEGFR2 Notes
400 mg Substantial decrease Threshold for consistent pharmacodynamic effect
500 mg (MTD/RP2D) Substantial decrease Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)
600 mg Substantial decrease Dose-Limiting Toxicities (rash, GGT elevation) observed

Table 2: sVEGFR2 Response in this compound and Erlotinib Combination Therapy [4] [5]

This compound Dose (BID) Erlotinib Dose (QD) sVEGFR2 Response & Key Findings
200 mg 100 mg Decrease in sVEGFR2 detected in all patients
200 mg 150 mg Decrease in sVEGFR2 detected in all patients; Recommended phase 2 doses
300 mg 150 mg Decrease in sVEGFR2 detected in all patients; Cumulative toxicity common

Key Findings on Exposure-Response: A dedicated analysis in the 500 mg BID expansion cohort confirmed a direct association between higher steady-state plasma levels of this compound and a greater reduction in sVEGFR2, demonstrating a clear exposure-response relationship [3].

Detailed Experimental Protocol for sVEGFR2 Analysis

This protocol outlines the methodology for using sVEGFR2 as a pharmacodynamic biomarker, based on procedures from clinical trials [1] [2] [6].

Sample Collection and Processing
  • Collection: Collect venous blood into serum separator tubes (SST) or plasma tubes.
  • Processing: Incubate samples at 4°C or room temperature for 30 minutes post-collection.
  • Centrifugation: Separate serum or plasma by centrifugation.
  • Storage: Immediately aliquot supernatant into cryovials and store at -70°C to -80°C until analysis. Avoid multiple freeze-thaw cycles.
sVEGFR2 Measurement by ELISA
  • Kit: Use a commercially available, quantitative sVEGFR2 ELISA kit (e.g., R&D Systems).
  • Procedure: Follow the manufacturer's instructions. Key steps include:
    • Add samples and standards to pre-coated plates in triplicate.
    • Incubate with detection antibody and streptavidin-HRP.
    • Develop with substrate solution and stop the reaction.
    • Read the optical density (OD) using a microplate reader.
  • Quality Control:
    • Include internal control samples (e.g., from a single donor) on each plate to normalize for inter-assay variation.
    • Re-run any sample where the coefficient of variation (CV) among replicates exceeds 7% [2].
Data Analysis
  • Calculation: Determine sVEGFR2 concentration in each sample by interpolation from the standard curve.
  • Assessment: Calculate the percentage change from the patient's own baseline (pre-dose) level. A reduction of ≥30% is a clinically observed indicator of significant pharmacodynamic effect [6].

The workflow for this experimental protocol is summarized below:

H Start Patient Dosing with this compound Step1 Blood Collection (Serum/Plasma) Start->Step1 Step2 Sample Processing Centrifuge, Aliquot Step1->Step2 Step3 Long-term Storage -80°C Step2->Step3 Step4 ELISA Analysis Run in Triplicate Step3->Step4 Step5 Quality Control CV < 7% Step4->Step5 Step6 Data Calculation % Change from Baseline Step5->Step6 Result Interpretation ≥30% Reduction = PD Effect Step6->Result

Key Application Notes for Researchers

  • Optimal Dosing Schedule: The pharmacodynamic effect is more pronounced and consistent with twice-daily (BID) dosing compared to once-daily dosing. Doses of 400 mg BID and higher reliably induce substantial sVEGFR2 suppression [1].
  • Utility in Combination Therapy: sVEGFR2 remains a viable biomarker in combination regimens. When combined with erlotinib, this compound still induced a measurable decline in sVEGFR2, allowing for pharmacodynamic assessment despite pharmacokinetic interactions [4].
  • Consider Genetic Variability: A specific missense variant (rs34231037) in the KDR gene (encoding VEGFR2) is a major determinant of baseline sVEGFR2 levels, explaining up to 23% of its variance. This germline variant may also predict the magnitude of sVEGFR2 change in response to VEGFR2 inhibitors and should be considered in patient stratification and data analysis [2].

References

OSI-930 in Cancer Research: Mechanism and Synergistic Potential

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs), including c-Kit and the vascular endothelial growth factor receptor (VEGFR) [1]. Its primary mechanism of action in cancer research involves inhibiting kinase activity, thereby blocking downstream survival and proliferation signals. A compelling study in triple-negative breast cancer (TNBC) has shown that this compound can work synergistically with a novel agent called NCK, which inhibits the phosphorylation of the pro-apoptotic protein BAD at Ser99 [1].

This combination is significant because it represents a vertical inhibition strategy within the same signaling axis: this compound targets RTKs upstream, while NCK targets a key downstream effector, BAD. This dual inhibition potently promotes apoptosis (programmed cell death) and demonstrates efficacy in reducing cell viability in vitro and in suppressing tumor growth and metastasis in vivo [1]. The activation of executioner caspases, including caspase-3 and -7, is a definitive marker of apoptosis induced by such therapies.

Caspase 3/7 Activity Assays: A Key Apoptosis Metric

Caspase-3 and -7 are "executioner" caspases that are activated in the final stages of apoptosis. Their activity is a crucial quantitative indicator for assessing the effectiveness of pro-apoptotic drugs like this compound and NCK [2]. The table below summarizes common methods for detecting caspase activity.

Method Principle Readout Key Features
Luminescent Assay [3] [4] Caspase cleaves a proluminescent substrate (DEVD), releasing luciferin, which reacts with luciferase to produce light. Luminescence (Glow-type) Homogeneous "add-mix-measure" format; high-throughput compatible; high sensitivity.
Fluorometric Assay [5] Caspase cleaves a fluorogenic substrate (DEVD), releasing a fluorescent dye. Fluorescence Can be adapted for plate readers or flow cytometry; quantitative.
FLICA Flow Cytometry [6] A fluorescently-labeled inhibitor binds covalently to active caspase in fixed cells. Fluorescence per cell Single-cell resolution; can distinguish early apoptotic cells.

Detailed Experimental Protocol: Luminescent Caspase-Glo 3/7 Assay

This protocol is ideal for high-throughput screening of compound efficacy in inducing apoptosis in cell cultures [3] [4].

Reagent Preparation
  • Thaw the Caspase-Glo 3/7 Buffer and lyophilized Substrate and equilibrate to room temperature.
  • Transfer the entire volume of buffer into the substrate bottle. Mix by swirling gently until the substrate is fully dissolved to form the Caspase-Glo 3/7 Reagent.
  • Protect the reconstituted reagent from light. It is stable for up to 3 days at 4°C with minimal signal loss.
Cell Seeding and Compound Treatment
  • Seed cells (e.g., TNBC cell lines like MDA-MB-231) in a white-walled, clear-bottom 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Include a vehicle control (e.g., DMSO).
  • Allow cells to adhere overnight.
  • Treat cells with your experimental conditions:
    • Negative Control: Vehicle only.
    • Positive Control: 1-10 µM Camptothecin (CPT) or 1 µM Staurosporine (known apoptosis inducers) [6].
    • Test Conditions: this compound, NCK, and their combination at desired concentrations (e.g., based on pre-determined IC50 values). The TNBC study suggests testing synergy [1].
  • Incubate for the desired time (e.g., 24-72 hours).
Caspase Activity Measurement
  • Remove the plate from the incubator and equilibrate to room temperature for approximately 15-30 minutes.
  • Add 100 µL of Caspase-Glo 3/7 Reagent to each well containing 100 µL of medium (1:1 ratio).
  • Place the plate on an orbital shaker for 30-60 seconds at 300-500 rpm to mix thoroughly.
  • Incubate the plate at room temperature for 30 minutes to 3 hours (optimize for your cell type).
  • Measure the luminescent signal using a plate-reading luminometer with an integration time of 0.5-1 second per well.
Data Normalization and Analysis
  • Normalization: To account for cell number and compound toxicity, normalize caspase activity to total protein content or cell viability.
    • Total Protein: Use a protein assay kit (e.g., Qubit Protein Assay Kit) on parallel lysates [3].
    • Cell Viability: Run a parallel MTT or ATP-based viability assay on replicate plates.
  • Data Calculation: Express results as Fold Change in Luminescence relative to the vehicle-treated control.
  • Synergy Assessment: For this compound and NCK combination, use software like CompuSyn to calculate combination indices (CI) to confirm synergistic activity [1].

Research Context: this compound and NCK Synergy in TNBC

The following diagram illustrates the signaling pathway targeted by the this compound and NCK combination, which explains the rationale for their synergistic effect.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Kit) PI3K_AKT PI3K/AKT Pathway Activation RTK->PI3K_AKT Activates OSI930 This compound Inhibitor OSI930->RTK Inhibits pBAD pBAD (Ser99) Pro-Survival Signal PI3K_AKT->pBAD Phosphorylates BAD BAD Protein BAD->pBAD Apoptosis Apoptosis Execution (Caspase 3/7 Activation) pBAD->Apoptosis Inhibits NCK NCK Inhibitor NCK->pBAD Inhibits Caspase Caspase Apoptosis->Caspase Involves

The synergistic effect observed in TNBC research can be quantified. The table below summarizes key experimental findings from the literature.

Experimental Model Treatment Key Outcome Related to Apoptosis Reference
TNBC Cell Lines (in vitro) This compound + NCK Synergistic reduction in cell viability; promotion of apoptosis. [1]
TNBC Cell-Derived Xenografts (in vivo) This compound + NCK Complete regression of some tumors; prevention of metastatic spread. [1]
TNBC Patient-Derived Xenografts (in vivo) This compound + NCK Superior host survival outcomes compared to single-agent treatment. [1]

Critical Experimental Considerations

  • Confirming Apoptosis: While caspase 3/7 activation is a strong indicator, it should be part of a multi-parametric apoptosis assessment. Consider annexin V/propidium iodide staining by flow cytometry to detect early and late apoptotic stages [5] [6].
  • Cellular Context Matters: The efficacy of this compound is linked to the activation of specific RTKs in the cell model. Prior profiling of the target RTKs in your cell lines is recommended.
  • Optimization is Key: Critical parameters like cell density, treatment duration, and reagent incubation time must be optimized for each specific cell line and experimental setup to ensure robust results.

Conclusions and Research Applications

The combination of this compound with a downstream agent like NCK represents a rational and potent vertical pathway inhibition strategy to induce apoptosis in aggressive cancers like TNBC. The Caspase-Glo 3/7 assay provides a robust, quantitative, and high-throughput compatible method to validate the efficacy of this and similar combination therapies in a research setting.

I hope this detailed application note provides a solid foundation for your research. Should you need to explore alternative caspase detection methods or different aspects of this signaling pathway, please feel free to ask.

References

OSI-930: Application Note for Angiogenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale for Use OSI-930 is a potent, orally active small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in oncogenesis and angiogenesis, notably c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2, also known as KDR) [1] [2]. By inhibiting VEGFR-2, this compound disrupts a critical signaling pathway for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. Simultaneously, its inhibition of c-Kit targets cancer cell proliferation directly [1]. This dual mechanism makes it a valuable tool for studying angiogenesis in ex vivo models like the rat aortic ring assay.

The rat aortic ring assay is a robust ex vivo model that recapitulates the key stages of angiogenesis—including endothelial cell migration, proliferation, and the formation of tubular structures—without the need for prior cell dissociation [3]. Using this compound in this assay allows researchers to quantitatively assess its anti-angiogenic effects in a physiologically relevant, three-dimensional context [1] [2].

Biochemical Profile of this compound

The table below summarizes the primary kinase targets of this compound and their respective half-maximal inhibitory concentration (IC50) values, which measure the compound's potency.

Target Alternative Name(s) Reported IC50 (nM) Primary Role
KDR [1] [2] VEGFR-2 9 Angiogenesis
FLT1 [2] VEGFR-1 8 Angiogenesis
c-Kit [1] [2] 80 Cell Proliferation
CSF-1R [1] [2] c-Fms 15 Macrophage function
c-Raf [1] [2] Raf-1 41 MAPK/ERK Pathway
Lck [1] [2] 22 T-cell Signaling

The high potency of this compound against VEGFR-2 (KDR) and VEGFR-1 (FLT1) provides a strong biochemical basis for its observed anti-angiogenic effects.

Proposed Experimental Protocol

This protocol adapts standard rat aortic ring assay methods for use with this compound, based on established procedures [4].

A. Aortic Ring Preparation

  • Sacrifice & Dissection: Sacrifice an 8-10 week old male rat (e.g., LEW/Ss NHsd) humanely in accordance with institutional guidelines. Excise the thoracic aorta carefully to avoid stretching or damage.
  • Tissue Cleaning: Under a sterile dissecting microscope, place the aorta in a cold, serum-free medium (e.g., EBM-2). Meticulously remove any periaortic fibroadipose tissue and collateral vessel stumps using fine microdissection forceps and spring scissors [4].
  • Sectioning: Cross-section the cleaned aorta into rings approximately 1-2 mm in length using a razor blade. Rinse the rings thoroughly in cold serum-free medium to remove blood clots [4].

B. Embedding and this compound Treatment

  • Collagen Matrix: Embed each aortic ring in a two-layer collagen gel in a 48-well plate.
    • Spread a pre-chilled bottom layer of collagen solution (200 µL) and allow it to polymerize in a CO2 incubator at 37°C for 30 minutes.
    • Place a single, dried aortic ring on the polymerized layer.
    • Carefully cover the ring with a second, top layer of collagen solution (200 µL) and allow it to polymerize [4].
  • Drug Application: After polymerization, add 500 µL of serum-free medium to each well. For treatment groups, supplement the medium with this compound at the desired concentrations. A DMSO control (vehicle-only) is essential. The medium and compounds should be refreshed every 2-3 days.

C. Quantification of Angiogenesis

  • Incubation and Imaging: Incubate the plates for 7-9 days. Monitor microvessel outgrowth using an inverted light microscope.
  • Quantitative Analysis: After 7-8 days, capture images at 2.5x magnification. Quantification can be performed manually by:
    • Counting the total number of microvessel sprouts per ring.
    • Counting the number of branch points in the microvessel network [4].

Anticipated Results and Analysis

In the vehicle (DMSO) control group, you can expect to see a well-developed network of microvessel sprouts emerging from the aortic ring after 7 days of culture. Treatment with this compound should result in a concentration-dependent inhibition of this sprouting, evident as a reduction in both the number and length of microvessels, as well as a decrease in branching complexity.

Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to compare the sprout counts and branch points between the treatment groups and the control. Data is typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).

Key Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 89 mg/mL). Prepare a stock solution and store it as recommended, then dilute it in serum-free medium for the assay. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity [2].
  • Experimental Controls: Always include a vehicle control (DMSO at the same concentration as in treatment groups) and a positive control for angiogenesis inhibition (if available) to validate your assay system.
  • Model Relevance: The aortic ring assay models multiple key steps of angiogenesis [3]. The anti-angiogenic effect of this compound in this assay aligns with its documented activity in inhibiting endothelial sprout outgrowth [1] and its clinical proof-of-mechanism, where it reduced plasma soluble VEGFR2 levels in patients [5].

Visualizing the Workflow and Mechanism

The following diagram illustrates the key experimental steps of the rat aortic ring assay protocol:

Rat Aortic Ring Assay Workflow Aorta Dissection Aorta Dissection Tissue Cleaning Tissue Cleaning Aorta Dissection->Tissue Cleaning Section into Rings Section into Rings Tissue Cleaning->Section into Rings Embed in Collagen Embed in Collagen Section into Rings->Embed in Collagen Add Medium ± this compound Add Medium ± this compound Embed in Collagen->Add Medium ± this compound Culture for 7-9 Days Culture for 7-9 Days Add Medium ± this compound->Culture for 7-9 Days Image & Quantify Sprouts Image & Quantify Sprouts Culture for 7-9 Days->Image & Quantify Sprouts

The diagram below summarizes the primary molecular mechanism of this compound and its functional outcome in the aortic ring model:

This compound Mechanism in Aortic Ring Assay This compound This compound Inhibits VEGFR-2 (KDR) Inhibits VEGFR-2 (KDR) This compound->Inhibits VEGFR-2 (KDR)  High Potency (IC50 = 9 nM) Inhibits c-Kit Inhibits c-Kit This compound->Inhibits c-Kit  Moderate Potency (IC50 = 80 nM) Blocks Angiogenic Signaling Blocks Angiogenic Signaling Inhibits VEGFR-2 (KDR)->Blocks Angiogenic Signaling Targets Proliferation Targets Proliferation Inhibits c-Kit->Targets Proliferation Reduces Microvessel Sprouting Reduces Microvessel Sprouting Blocks Angiogenic Signaling->Reduces Microvessel Sprouting Targets Proliferation->Reduces Microvessel Sprouting

Frequently Asked Questions

What is the typical working concentration range for this compound in cell-based assays? While the optimal concentration must be determined empirically, in vitro cell proliferation assays (e.g., in HMC-1 cells) have used this compound in a range of 0 to 1 μM [2]. It is advisable to perform a dose-response curve in the aortic ring assay, testing concentrations around and below these values.

Has this compound been tested in humans? Yes, this compound has undergone a first-in-human Phase I clinical trial for advanced solid tumors. The study established a maximum tolerated dose of 500 mg administered twice daily and provided proof-of-mechanism by showing a reduction in plasma soluble VEGFR2 levels [5].

References

OSI-930 dose-limiting toxicities rash GGT

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 Safety Profile Overview

Aspect Details
Maximum Tolerated Dose (MTD) 500 mg twice daily [1]
Established DLTs Grade 3 rash (2 patients) and Grade 4 elevated GGT (1 patient) at 600 mg twice daily [1].
Other Common Toxicities (Grade 1-2) Fatigue, diarrhea, nausea, rash, and anorexia [1] [2].
Recommended Phase II Dose 500 mg twice daily [1].

Experimental Protocols & Clinical Context

The safety data comes from a phase I trial designed to determine the MTD and safety of this compound [1].

  • Trial Design: The study used a modified accelerated titration design. This compound was administered orally on two schedules: once daily and twice daily, in continuous 21-day cycles [1].
  • Patient Population: The trial enrolled patients with advanced solid tumors that were not amenable to standard therapies. This included a specific cohort of heavily pre-treated, imatinib-resistant patients with gastrointestinal stromal tumors (GIST) [1].
  • DLT Assessment: Dose-limiting toxicities were defined and assessed during the first treatment cycle (the first 21 days). The definitions included [1]:
    • Grade 4 neutropenia for ≥7 days
    • ≥Grade 3 febrile neutropenia
    • Grade 4 thrombocytopenia
    • ≥Grade 3 non-hematologic toxicity (with specific exceptions)
    • Inability to begin cycle 2 by day 36 due to drug-related toxicity.
  • Dosing Formulation: this compound was administered orally as 25 mg or 100 mg capsules, taken with food [1].

Frequently Asked Questions

  • What is the mechanism of action of this compound? this compound is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary targets are VEGFR-2 (KDR), c-Kit, and PDGFR-β, which play critical roles in tumor angiogenesis and growth [1] [3] [4].
  • Was antitumor activity observed at the MTD? Yes, the trial reported preliminary evidence of antitumor activity. This included a partial response in a patient with advanced ovarian cancer and stable disease in 11 out of 19 patients with GIST [1].
  • Are there any known drug-drug interactions? Preclinical studies indicate that this compound can inactivate cytochrome P450 3A4 (CYP3A4). Researchers should be cautious when co-administering this compound with other drugs that are metabolized by this enzyme [3] [4].

This compound Mechanism of Action

The following diagram illustrates how this compound targets key receptors to exert its antitumor effects.

G OSI930 This compound VEGFR2 VEGFR-2 (KDR) OSI930->VEGFR2 Inhibits cKit c-Kit OSI930->cKit Inhibits PDGFRB PDGFR-β OSI930->PDGFRB Inhibits Angiogenesis Inhibits Angiogenesis VEGFR2->Angiogenesis TumorGrowth Inhibits Tumor Growth cKit->TumorGrowth PDGFRB->TumorGrowth

References

Maximum Tolerated Dose and Key Clinical Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from the phase I trial of OSI-930.

Trial Aspect Findings for this compound
MTD / RP2D 500 mg, twice daily (BID) [1] [2]
Dose-Limiting Toxicities (DLTs) at 600 mg BID Grade 3 skin rash (2 patients), Grade 4 γ-glutamyltransferase (GGT) elevation [1]
Most Common Adverse Events (Grades 1-2) Fatigue, diarrhea, nausea, skin rash [1] [3]

| Evidence of Antitumor Activity | • Partial response in advanced ovarian cancer (1 patient). • Stable disease in imatinib-resistant gastrointestinal stromal tumors (GIST; 11 of 19 patients) [1]. | | Proof-of-Mechanism Biomarker | Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) levels at BID doses ≥400 mg [1]. |

Experimental Protocol Summary

The key clinical trial that established the MTD for this compound was an open-label, phase I dose escalation study [1].

  • Primary Objective: To determine the safety, MTD, and RP2D of this compound [1].
  • Patient Population: Adults with histologically confirmed advanced solid tumors that were not amenable to standard therapies [1].
  • Study Design: A modified accelerated titration design was used. This compound was administered orally on two schedules: once daily (QD) and twice daily (BID), continuously in 3-week cycles [1].
  • DLT Evaluation Period: Toxicities were assessed during the first treatment cycle (21 days). DLTs were defined using the Common Terminology Criteria for Adverse Events (CTCAE) v3.0 [1].
  • MTD Expansion Cohorts: After establishing the MTD, additional patients were enrolled into two cohorts:
    • A cohort to assess antiangiogenic activity using dynamic contrast-enhanced MRI (DCE-MRI).
    • A cohort of patients with GIST to assess antitumor activity using FDG-PET imaging and RECIST criteria [1].
  • Pharmacokinetic/Pharmacodynamic Analyses: Blood samples were taken to analyze this compound exposure and its effect on soluble VEGFR2 levels [1].

Troubleshooting Common Research & Development Scenarios

Here are answers to specific issues that researchers and drug developers might encounter.

Q1: What are the critical pharmacological targets and pathways for this compound? this compound is a multi-kinase inhibitor. The diagram below illustrates its primary targets and the signaling pathways it affects.

architecture cluster_targets Primary Kinase Targets cluster_effects Biological & Therapeutic Effects OSI930 This compound VEGFR2 VEGFR2 (KDR) IC₅₀: 9 nM OSI930->VEGFR2 Inhibits cKit c-Kit IC₅₀: 80 nM OSI930->cKit Inhibits CSF1R CSF-1R IC₅₀: 15 nM OSI930->CSF1R Inhibits FLT1 Flt-1 (VEGFR1) IC₅₀: 8 nM OSI930->FLT1 Inhibits AntiAngio Anti-angiogenesis VEGFR2->AntiAngio TumorGrowth Inhibition of Tumor Growth cKit->TumorGrowth Apoptosis Induction of Apoptosis cKit->Apoptosis GIST Activity in GIST cKit->GIST CSF1R->TumorGrowth FLT1->AntiAngio

Q2: How should toxicity be managed based on the phase I trial experience?

  • Dose Modification: The MTD of 500 mg BID was defined after DLTs (G3 rash, G4 GGT) occurred at 600 mg BID. Adherence to the RP2D is crucial [1].
  • Managing Common Toxicities: For Grade 3 rash, which was a DLT, dose interruption or reduction is necessary. For manageable side effects like Grade 3 diarrhea, nausea, or vomiting, ensure optimal medical management is provided before classifying them as DLTs [1].
  • Drug-Drug Interactions: Be aware that this compound is a mechanism-based inactivator of cytochrome P450 3A4[CITATION NEEDED]. Furthermore, a drug interaction study found that co-administration with erlotinib resulted in an approximate two-fold increase in this compound exposure [4].

Q3: What biomarkers can be used to demonstrate proof-of-mechanism?

  • sVEGFR2: A substantial decrease in plasma soluble VEGFR2 levels was consistently observed at this compound BID doses ≥400 mg. This serves as a key pharmacodynamic biomarker for VEGFR inhibition [1].
  • Functional Imaging: The trial successfully used DCE-MRI (to show antiangiogenic effects in 4 of 6 patients) and FDG-PET (to show metabolic responses in GIST patients) as complementary proof-of-mechanism tools [1].

References

OSI-930 adverse effects fatigue diarrhea nausea

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effect Profile of OSI-930

The following table summarizes the common adverse effects observed in a phase I clinical trial of this compound monotherapy involving 58 patients with advanced solid tumors [1] [2]:

Adverse Effect Most Common Severity (CTCAE Grade) Frequency & Characteristics Management & Context
Fatigue Grade 1-2 Very common; observed across dose levels. Dose modification may be required if fatigue increases by ≥2 grades from baseline [2].
Diarrhea Grade 1-2 Very common [1] [2]. Considered a DLT only if it reached Grade 3 despite optimal medical management [2].
Nausea Grade 1-2 Very common [1] [2]. Considered a DLT only if it reached Grade 3 despite optimal medical management [2].
Rash Grade 1-2 (Common); Grade 3 (DLT) Common at lower grades; Grade 3 rash was a observed Dose-Limiting Toxicity (DLT) at 600 mg twice daily [1] [2]. -

The Maximum Tolerated Dose (MTD) was established at 500 mg administered twice daily. The Recommended Phase II Dose (RP2D) is therefore 500 mg twice daily [1] [2].

Frequently Asked Questions for Researchers

What is the underlying mechanism for these adverse effects? this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include VEGFR-2 (KDR), c-Kit, and PDGFR [3]. Inhibition of VEGFR is strongly associated with anti-angiogenic class effects such as fatigue, diarrhea, and potential rash. The inhibition pattern is distinct from other kinase inhibitors like imatinib and sunitinib [2].

How were these adverse effects managed and defined in the trial? The phase I trial used Common Terminology Criteria for Adverse Events (CTCAE) v3.0 for grading [2]. For diarrhea and nausea, Grade 3 events were only considered Dose-Limiting Toxicities (DLTs) if they occurred despite optimal medical management. This highlights the importance of proactive supportive care in managing these side effects [2].

Does the safety profile change when this compound is combined with other drugs? Yes, combination therapy can alter the toxicity profile. A separate phase I study combining this compound with the EGFR inhibitor erlotinib reported different DLTs, including Grade 4 neutropenia and Grade 3 lethargy/asthenia, which were not the primary DLTs in the monotherapy study [4].

This compound Mechanism of Action and Toxicity Relationship

The diagram below illustrates how the primary molecular targets of this compound are linked to its anti-tumor effects and the observed adverse reactions.

architecture OSI930 This compound VEGFR VEGFR-2 (KDR) OSI930->VEGFR cKit c-Kit OSI930->cKit PDGFR PDGFR OSI930->PDGFR AntiAngio Inhibition of Tumor Angiogenesis VEGFR->AntiAngio Fatigue Fatigue VEGFR->Fatigue Diarrhea Diarrhea VEGFR->Diarrhea Nausea Nausea VEGFR->Nausea Neutropenia Neutropenia (Combination) VEGFR->Neutropenia Prolif Inhibition of Tumor Cell Proliferation cKit->Prolif Rash Rash cKit->Rash cKit->Neutropenia PDGFR->Prolif invis

References

OSI-930 DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

OSI-930 Basic Information & Solubility

The table below summarizes key chemical properties and solubility data for this compound to help with your initial planning.

Property Description / Value
CAS Number 728033-96-3 [1] [2] [3]
Molecular Formula C₂₂H₁₆F₃N₃O₂S [2] [4] [3]
Molecular Weight 443.44 g/mol [2] [4] [3]
Physical Appearance Solid, Powder [2] [5]
Recommended Storage Desiccate at -20°C [2] [5]
Solvent Solubility Notes
DMSO 50 mg/mL (112.75 mM) [5] to 89 mg/mL (200.7 mM) [2] Recommended for stock solutions. Sonication may be needed [5]. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [2].
Ethanol 3 mg/mL (6.77 mM) [2] [5] Sonication is recommended [5].
Water Insoluble (< 0.1 mg/mL) [5] Not suitable for direct dissolution.

Standard Protocol: Preparing a 50 mM DMSO Stock Solution

This workflow outlines the key steps for reliably preparing a standard 50 mM stock solution of this compound in DMSO.

Start Start Preparation Step1 1. Calculate & Weigh For 1 mL of 50 mM solution: Weigh 22.17 mg of this compound Start->Step1 Step2 2. Transfer Compound Place weighed powder into a vial Step1->Step2 Step3 3. Add Solvent Add 1 mL of fresh, anhydrous DMSO Step2->Step3 Step4 4. Dissolve Compound Vortex and sonicate the mixture until the solution is clear Step3->Step4 Step5 5. Aliquot & Store Aliquot into small tubes Store at -20°C in a desiccator Step4->Step5

Troubleshooting Common Issues

Here are solutions to problems you might encounter during preparation or use.

  • The vial appears empty upon arrival. This is common with small quantities of lyophilized compounds. The product may be a thin film on the vial's walls. Add the recommended volume of DMSO, vortex, and sonicate to ensure it is fully dissolved [6].

  • Solid remains after adding DMSO.

    • Cause: The compound may not have fully dissolved.
    • Solution: Warm the vial in a 37°C water bath for brief periods combined with vortexing or sonication [5] [6]. Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce solubility [2].
  • Precipitate forms when diluting the stock solution in aqueous buffer.

    • Cause: This is a common issue when diluting a DMSO stock into water, PBS, or cell culture media [6].
    • Solution: Try vortexing, brief sonication, or warming the solution in a 37°C water bath to re-dissolve the precipitate. Always ensure the precipitate has completely re-dissolved before use [6].
  • The solution needs to be used for cell-based assays.

    • Our products are not sterile. To prevent contamination, ensure your culture media contains antibiotics. Dissolving the compound in DMSO itself helps prevent bacterial growth. Where possible, perform the procedure under sterile conditions [6].
    • A final DMSO concentration of 0.1% or less is generally tolerated by most cell lines [6].

Key Technical Notes for Researchers

  • Stock Solution Stability: Aliquoted DMSO stock solutions can typically be stored at -20°C for up to 3 months [6]. Several freeze-thaw cycles are usually tolerated, but aliquoting is recommended to minimize them.
  • In Vivo Formulations: For animal studies, DMSO stock solutions are not suitable for direct administration. Special in vivo formulations are required, such as suspensions in 0.5% methylcellulose/0.1% Tween 80 [1] [2] or clear solutions in 30% PEG400/0.5% Tween 80/5% propylene glycol [2].
  • Safety Reminder: this compound is for research use only and is not for human consumption [1] [7].

References

OSI-930 cytochrome P450 3A4 inactivation Ki

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Parameters of OSI-930 Inactivation

The following table summarizes the key mechanism-based inactivation parameters for this compound against CYP3A4, characterized using a reconstituted system with purified recombinant enzyme [1] [2].

Parameter Value Experimental Conditions & Notes
KI 24 µM Concentration giving half-maximal inactivation rate [1].
kinact 0.04 min⁻¹ Maximal inactivation rate constant [1].
Partition Ratio ~23 Number of catalytic cycles per inactivation event; approximately 4% of this compound metabolism leads to enzyme inactivation [1].
Clinical Cmax 1.7 µM Maximum plasma concentration at the maximum tolerated dose (500 mg twice daily). The KI is significantly higher than Cmax, suggesting a low likelihood of clinical drug interactions via this pathway [1] [3].

The mechanism involves CYP3A4-mediated oxidation of the thiophene sulfur in this compound to a reactive sulfoxide metabolite. This metabolite can covalently modify the enzyme's heme, leading to its destruction and irreversible inactivation [1] [2]. The inactivation is NADPH-dependent and requires the presence of cytochrome b5 [1] [2]. A key finding is that this compound inactivates CYP3A4 but not the highly similar CYP3A5, making it a potential selective probe molecule [1].

G OSI930 This compound (Substrate) CYP3A4_Active CYP3A4 (Active Enzyme) OSI930->CYP3A4_Active Binds Complex Enzyme-Substrate Complex CYP3A4_Active->Complex NADPH Cytochrome b5 Sulfoxide Thiophene Sulfoxide (Reactive Metabolite) Complex->Sulfoxide Oxidation CYP3A4_Inactive CYP3A4 (Inactivated) Sulfoxide->CYP3A4_Inactive Heme Modification

Experimental Protocol for CYP3A4 Inactivation

This protocol is adapted from the research methods used to characterize this compound [1] [2].

Materials and Equipment
  • Enzyme Source: Purified recombinant CYP3A4 (e.g., expressed in E. coli)
  • Cofactors: NADPH, Cytochrome b5, NADPH-P450 reductase
  • Lipids: Mixture of L-α-dilauroyl-phosphocholine, L-α-dioleyl-sn-glycero-3-phosphocholine, and L-α-phosphatidylserine (1:1:1)
  • Probe Substrate: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
  • Test Compound: this compound
  • Buffers: 100 mM potassium phosphate buffer (pH 7.7)
  • Equipment: Spectrofluorophotometer, Thermostated water bath, HPLC system (for heme analysis)
Procedure
  • Reconstitute the Enzyme System: Incubate 1 nmol of CYP3A4, 2 nmol of reductase, 1 nmol of cytochrome b5, and 60 µg of the lipid mixture in 1 mL of potassium phosphate buffer on ice for 30 minutes [1].
  • Primary Inactivation Reaction:
    • Add varying concentrations of this compound (e.g., 2.5 to 300 µM) to the reconstituted system.
    • Pre-incubate the mixture at 37°C.
    • Initiate the reaction by adding 1 mM NADPH.
    • At designated time points (e.g., 0, 5, 10, 20, 30 min), remove a 10 µL aliquot [1].
  • Measure Residual Activity:
    • Dilute the aliquot into 990 µL of a secondary mixture containing 50 µM BFC and 200 µM NADPH in potassium phosphate buffer. This measures the remaining CYP3A4 activity [1].
    • Incubate for 15 minutes at 37°C, then stop the reaction with acetonitrile.
    • Quantify the formation of the fluorescent metabolite, 7-hydroxy-4-(trifluoromethyl)coumarin (λex 409 nm / λem 530 nm) [1] [4].
  • Data Analysis: Plot the natural logarithm of the remaining activity against time for each this compound concentration. The slope of each line is the observed inactivation rate (kobs). Then, plot kobs against the inhibitor concentration to determine KI and kinact using non-linear regression [1].

Troubleshooting FAQs

  • Why is cytochrome b5 essential for this inactivation? Cytochrome b5 plays a critical role in enhancing the efficiency of certain P450 catalytic cycles. For this compound, its presence is required for the metabolic activation of the thiophene ring that leads to mechanism-based inactivation. Experiments conducted without b5 showed minimal inactivation [1] [2].

  • The inactivation seems weak or inconsistent. What could be wrong? First, verify the activity of your NADPH-generating system, as inactivation is NADPH-dependent [1]. Ensure your reconstituted enzyme system is properly assembled and that the lipid environment supports optimal P450 activity. Confirm that your positive control (e.g., a known CYP3A4 inactivator) works as expected in your system.

  • How can I confirm the inactivation is mechanism-based and not reversible? To distinguish mechanism-based inactivation (MBI) from reversible inhibition, perform two key experiments: 1) Dialysis: After inactivation, dialyze the sample and check if enzyme activity is recovered. A lack of recovery suggests irreversible, covalent modification. 2) NADPH Dependency: Run a control without NADPH. If no significant inactivation occurs, it confirms the process is catalytic and mechanism-based [1].

  • How do I investigate heme modification? You can analyze the heme content spectroscopically. After inactivation, measure the reduced CO-difference spectrum. A loss of the peak at 450 nm indicates destruction of the native P450 heme. This can be complemented by HPLC analysis with detection at 400 nm to monitor the loss of native heme [1].

References

Clinical Toxicity Profile & Management

Author: Smolecule Technical Support Team. Date: February 2026

The following data is summarized from a first-in-human phase I trial involving 58 patients with advanced solid tumors [1] [2].

Toxicity Grade 1-2 (Common) Grade 3-4 (Dose-Limiting) Management in Clinical Trial
Rash Frequently observed [1] Grade 3 rash (n=2 at 600 mg BID) [1] Dose interruption and reduction; established 500 mg BID as the MTD [1].
Fatigue Frequently observed [1] Information not specified in results -
Diarrhea Frequently observed [1] Only considered a DLT if Grade 3 and occurring despite optimal medical management [1]. -
Nausea Frequently observed [1] Only considered a DLT if Grade 3 and occurring despite optimal medical management [1]. -
γ-glutamyltransferase (GGT) elevation Information not specified Grade 4 GGT (n=1 at 600 mg BID) [1] -

Abbreviations: BID (Twice a day), DLT (Dose-Limiting Toxicity), MTD (Maximum Tolerated Dose).

The trial defined the Maximum Tolerated Dose (MTD) as 500 mg taken twice daily [1]. Dose-limiting toxicities (DLTs) that established this MTD were observed at the higher dose of 600 mg twice daily and consisted of Grade 3 rash and Grade 4 γ-glutamyltransferase elevation [1]. The protocol specified that grade 3 nausea, vomiting, or diarrhea were only considered DLTs if they occurred despite optimal medical management [1].

Mechanism of Action & Preclinical Safety

Understanding OSI-930's targets provides context for its toxicity profile and research applications.

Target Inhibition Profile

This compound is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor [1]. Its primary targets and IC50 values, as determined in cell-free assays, are summarized below [3]:

Target Kinase IC50 (nM) Primary Function
KDR (VEGFR-2) 9 nM Angiogenesis
c-Kit 80 nM Cell proliferation, survival
CSF-1R 15 nM Macrophage regulation
Flt-1 (VEGFR-1) 8 nM Angiogenesis
c-Raf 41 nM Cell growth, differentiation

This multi-kinase inhibition profile is designed to target both cancer cell proliferation (via c-Kit) and blood vessel growth (angiogenesis, via VEGFR-2) in tumors [4].

Signaling Pathway

The diagram below illustrates the core mechanism of action of this compound and its downstream effects.

G cluster_top Receptor Tyrosine Kinases (RTKs) cluster_paths Inhibited Downstream Signaling OSI930 This compound VEGFR2 VEGFR-2 (KDR) OSI930->VEGFR2 Inhibits cKIT c-Kit OSI930->cKIT Inhibits CSF1R CSF-1R OSI930->CSF1R Inhibits VEGFR1 VEGFR-1 (Flt-1) OSI930->VEGFR1 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Tumor Cell Proliferation cKIT->Proliferation Promotes Survival Cell Survival cKIT->Survival Promotes

Critical Preclinical Safety Finding

A 2023 mouse study identified a significant potential risk: This compound administration frequently induced hemorrhage in the pituitary gland [5]. This study demonstrated that inhibition of VEGF receptors by this compound reduced capillary networks in the pituitary's intermediate lobe, leading to bleeding at specific vulnerable sites [5]. Researchers should be aware of this finding when designing and monitoring animal studies.

Key Experimental Protocols from Research

For researchers, the following methodologies from the clinical and preclinical studies can serve as a reference.

In Vitro Kinase Assay
  • Purpose: To measure the half-maximal inhibitory concentration (IC50) of this compound against various kinase targets [3].
  • Method: Protein kinase assays were conducted using purified recombinant kinase catalytic domains. ELISA-based assays used poly(Glu:Tyr) as a substrate bound to 96-well plates. Phosphorylation was detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and quantified by measuring absorbance after adding a peroxidase substrate [3].
In Vivo Efficacy & Toxicity Study (Mouse)
  • Purpose: To evaluate antitumor activity and observe toxicity in xenograft models [3].
  • Dosing: this compound was administered via oral gavage at doses up to 200 mg/kg [3]. A separate toxicity study in C57BL/6 mice used intraperitoneal injection of 100 mg/kg daily for up to six days [5].
  • Observation: Animals were monitored for antitumor response. The specific study of pituitary apoplexy involved perfusing mice with paraformaldehyde, isolating pituitary glands, and examining them through H&E staining and immunohistochemistry for vascular analysis [5].

References

OSI-930 vs imatinib c-Kit inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Preclinical Profile

The table below summarizes the core characteristics of OSI-930 and Imatinib based on available data.

Feature This compound Imatinib (Gleevec/Glivec)
Primary Targets c-Kit, VEGFR-2 (KDR), CSF-1R, c-Raf, Lck [1] [2] [3] BCR-ABL, c-Kit, PDGFR-α, PDGFR-β [4]
Key Mechanism Inhibits cancer cell proliferation (via c-Kit) and angiogenesis (via VEGFR-2) [1] [5] Inhibits oncogenic signaling in tumor cells (e.g., BCR-ABL in CML, mutant c-Kit in GIST) [4]
c-Kit Inhibition (IC50) 80 nM (cell-free assay) [3] Information missing from search results
VEGFR-2 Inhibition (IC50) 9 nM (cell-free assay) [3] Not a primary target
Clinical Approval Status Investigational (Phase 1 completed) [6] [1] [5] Approved for multiple indications (CML, GIST, etc.) [4]
Major Approved Indications None Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), others [4]
Reported Clinical Activity Stable disease in imatinib-resistant GIST; partial response in ovarian cancer (Phase 1) [6] [7] High efficacy as first-line treatment in CML and GIST [4] [8]

Key Experimental Data and Methodologies

Supporting data from experiments and clinical trials provide evidence for the profiles summarized above.

  • Experimental Protocols for this compound: Key findings on this compound are derived from specific experimental methods.

    • Kinase Assays: Inhibition potency (IC50) was determined using ELISA-based or radiometric assays with purified recombinant kinase domains. For c-Kit, the enzyme was expressed in insect cells, and inhibition of its autophosphorylation was measured by immunoblotting [3].
    • Cell Proliferation/Apoptosis Assays: In the HMC-1 mast cell leukemia line (which expresses mutant Kit), this compound inhibited cell proliferation, measured by a luminescent assay of intracellular ATP content (CellTiterGlo). It also induced apoptosis, quantified by a enzymatic caspase 3/7 assay [3].
    • In Vivo Xenograft Models: this compound demonstrated antitumor activity in mouse models, including HMC-1 and NCI-H526 xenografts. Prolonged inhibition of Kit in tumors was achieved at oral doses of 10-100 mg/kg, correlating with the observed antitumor effect [2].
  • Clinical Trial Data for this compound: A first-in-human Phase I trial established its safety profile and preliminary activity [6] [7].

    • Dosing and MTD: The Maximum Tolerated Dose (MTD) was established at 500 mg twice daily. Dose-Limiting Toxicities at 600 mg twice daily included Grade 3 rash and Grade 4 γ-glutamyltransferase elevation [6].
    • Safety Profile: Common adverse events were Grade 1-2 fatigue, diarrhea, nausea, and rash [6] [7].
    • Proof-of-Mechanism: Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) were observed at twice-daily doses ≥400 mg, and DCE-MRI responses indicated anti-angiogenic activity [6].
    • Antitumor Activity: The trial observed stable disease in 11 of 19 heavily pretreated, imatinib-resistant GIST patients, with FDG-PET partial responses in 4 of 9 evaluated patients. Antitumor responses were also seen in advanced ovarian cancer [6] [7].

c-Kit Signaling and Inhibitor Action

The diagram below illustrates the simplified c-Kit signaling pathway and the mechanism of action for both inhibitors.

g cluster_inhibitors Tyrosine Kinase Inhibitors (TKIs) SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization Downstream Downstream Pathways (PI3K/AKT, MAPK, JAK/STAT) Dimerization->Downstream CellularEffects Cellular Effects: Proliferation, Survival, Migration Downstream->CellularEffects Imatinib Imatinib Imatinib->cKit Binds & Inhibits OSI930 This compound OSI930->cKit Binds & Inhibits

As the diagram shows, both drugs function by binding to the c-Kit receptor, preventing the downstream signaling that drives tumor growth. A key distinction is that This compound was designed as a dual-targeting agent, also potently inhibiting VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis [1] [5] [2]. Imatinib's primary action is directed at oncogenic kinases on the tumor cell itself [4].

Key Differentiators for Research and Development

For researchers, the most significant distinctions between these two compounds are:

  • Stage of Development: Imatinib is a well-established, multi-indication therapeutic, while this compound remains an investigational agent whose clinical future is undefined [1] [4].
  • Multi-Targeting Strategy: this compound's unique value proposition in preclinical research is its combined inhibition of tumor cell proliferation (c-Kit) and angiogenesis (VEGFR-2) in a single molecule [2].
  • Activity in Resistant Settings: The Phase I trial of this compound provides a clinical hint that it may have activity in imatinib-resistant GIST, suggesting a potential lack of complete cross-resistance and making it a candidate for further study in this challenging population [6].

References

Efficacy and Pharmacodynamic Data of OSI-930 in GIST

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Trial Phase Phase I (First-in-human)
Patient Group 19 heavily pretreated, imatinib-resistant GIST patients [1].
Primary Efficacy (RECIST) 11 of 19 patients (58%) achieved Stable Disease (SD). Median duration of SD was 126 days [1].
Metabolic Response (FDG-PET) 4 of 9 evaluated patients (44%) achieved a Partial Response (PR) on FDG-PET imaging [1].
Objective Tumor Shrinkage (RECIST) No Partial Responses (PR) by RECIST criteria were reported in the GIST cohort [1].
Proof-of-Mechanism Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at twice-daily doses ≥400 mg, indicating anti-angiogenic target engagement [1].

Experimental Protocol and Trial Design

For researchers, the methodology of the cited study is crucial for evaluation. Here are the key experimental details [1]:

  • Study Design: Open-label, phase I dose-escalation trial conducted across three centers. It used a modified accelerated titration design.
  • Dosing Schedules: OSI-930 was administered orally in two schedules: once daily (up to 1600 mg) and twice daily (400 mg, 500 mg, and 600 mg). The Maximum Tolerated Dose (MTD) was established at 500 mg twice daily.
  • Patient Selection: Patients had histologically confirmed advanced solid tumors refractory to standard therapy. GIST patients were explicitly included and permitted to have had prior tyrosine kinase inhibitor therapy (e.g., imatinib, sunitinib).
  • Key Efficacy Assessments:
    • Tumor Response: Assessed using RECIST 1.0 criteria.
    • Metabolic Activity: Evaluated via ²⁸F-FDG-PET scans in a dedicated expansion cohort of GIST patients.
    • Pharmacodynamic Biomarkers: Levels of plasma soluble VEGFR2 (sVEGFR2) were measured as a biomarker for anti-angiogenic activity.
    • Perfusion Imaging: Dynamic Contrast-Enhanced MRI (DCE-MRI) was used in a separate expansion cohort to explore effects on tumor vasculature.

Mechanism of Action and Resistance Context

The following diagram illustrates the therapeutic context of this compound, highlighting its multi-targeted mechanism of action against key drivers of GIST progression and imatinib resistance [1] [2] [3].

gist_mechanism OSI930 This compound KIT KIT Mutation (Exon 11, 9, etc.) OSI930->KIT Inhibits PDGFRA PDGFRA Mutation (Exon 18, etc.) OSI930->PDGFRA Inhibits VEGFR2 VEGFR2 OSI930->VEGFR2 Inhibits TumorGrowth Uncontrolled Tumor Growth KIT->TumorGrowth PDGFRA->TumorGrowth SecMut e.g., Exon 13/14 or 17/18 Mutations SecMut->TumorGrowth Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis

Interpretation and Research Implications

The data suggests that this compound has clinically relevant antitumor activity in imatinib-resistant GIST, though its effect appears to be primarily cytostatic (disease stabilization) rather than leading to tumor regression by standard RECIST criteria [1]. The metabolic responses seen on FDG-PET and the pharmacodynamic evidence of VEGFR2 inhibition support its proof-of-mechanism as a multi-targeted TKI.

  • Comparison with Contemporary Therapies: While this data is from an early trial, it helps contextualize this compound within the landscape of GIST treatment. Second-line sunitinib, for example, also demonstrates activity against specific secondary mutations (particularly in KIT exon 13/14), with a reported median progression-free survival (PFS) of 6.3 months [2] [4]. The median duration of stable disease with this compound (126 days, or ~4.2 months) should be interpreted in the context of a heavily pretreated Phase I population.
  • Research Significance: This study provided early clinical validation for simultaneously targeting KIT/PDGFRA and VEGFR pathways in GIST. This approach addresses both oncogenic signaling and tumor angiogenesis, which is a strategy employed by other approved TKIs like sunitinib and regorafenib [2] [4].

References

OSI-930 comparison sorafenib sunitinib kinase profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Kinase Inhibition Profiles

The table below summarizes the primary kinase targets of Sorafenib, Sunitinib, and OSI-930 based on available preclinical and clinical data.

Kinase/Target Sorafenib Sunitinib This compound Supporting Experimental Data & Context
VEGFR-2 Potent inhibitor [1] Potent inhibitor [2] Potent inhibitor [3] This compound inhibited VEGFR-2 in biochemical/cellular assays; phase I trial showed dose-dependent decreases in soluble VEGFR2[sitation:5].
PDGFR-β Potent inhibitor [1] Potent inhibitor [2] Potent inhibitor [3] This compound identified as potent PDGFR-β inhibitor in preclinical models [3].
c-Kit Inhibitor [1] Potent inhibitor [2] Potent inhibitor (wild-type and mutant) [3] This compound showed unique potency against wild-type c-Kit; clinical activity observed in imatinib-resistant GIST patients [3].
Raf-1 (CRAF) Potent inhibitor [1] Not a primary target Not a primary target Sorafenib originally identified as Raf kinase inhibitor; inhibits Raf-1 serine/threonine kinase [1].
FLT3 Inhibitor [1] Potent inhibitor [2] Information limited Sunitinib inhibits FLT3; sustained FLT3 phosphorylation inhibition seen in patient blast cells [2].
RET Inhibitor [1] Information limited Information limited Sorafenib inhibits oncogenic RET variants in metastatic thyroid cancer models [1].

Experimental Data and Clinical Context

  • This compound Clinical Trial (Phase I): The key source of human data comes from a first-in-human phase I trial [3]. The study established a Maximum Tolerated Dose (MTD) of 500 mg twice daily and a recommended phase II dose. Dose-limiting toxicities at 600 mg twice daily included grade 3 rash and grade 4 γ-glutamyltransferase elevation. Common grade 1-2 adverse events were fatigue, diarrhea, nausea, and rash. Preliminary evidence of antitumor activity was noted in patients with advanced ovarian cancer and imatinib-resistant gastrointestinal stromal tumors (GIST) [3].
  • Sorafenib vs. Sunitinib in mRCC: Multiple meta-analyses have directly compared these two established drugs in metastatic renal cell carcinoma (mRCC) [4] [5]. Sunitinib demonstrates a better overall survival and a higher objective response rate, while sorafenib exhibits a different and often more favorable toxicity profile, causing fewer severe hematologic adverse events like anemia, neutropenia, and thrombocytopenia [4] [5]. Subgroup analyses suggest that sorafenib might be associated with a longer progression-free survival in Asian patients, while sunitinib might be superior in European patients [4].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited experiments.

1. Protocol: Kinase Inhibition Assays The primary data on kinase inhibition profiles are typically derived from in vitro biochemical and cellular assays.

  • Biochemical Assays: Purified kinase domains are incubated with the inhibitor and a substrate. Inhibition is measured by detecting the phosphorylation of the substrate using techniques like radiometric or fluorescence-based methods [1] [2].
  • Cellular Autophosphorylation Assays: Cells expressing the target receptor (e.g., VEGFR-2) are treated with the inhibitor and then stimulated with the natural ligand (e.g., VEGF). The level of receptor autophosphorylation, measured via Western blot, indicates the inhibitor's cellular potency [1].

2. Protocol: Phase I Clinical Trial Design (this compound) The clinical data for this compound was obtained through a standard phase I dose-escalation study [3].

  • Objective: To determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of this compound.
  • Design: Open-label study using a modified accelerated titration design. This compound was administered orally on two schedules: once daily and twice daily, continuously in 3-week cycles.
  • Endpoints: Primary endpoints were safety and MTD. Secondary endpoints included pharmacokinetics, pharmacodynamics (e.g., changes in plasma soluble VEGFR2), and preliminary antitumor activity using RECIST criteria and FDG-PET imaging.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways targeted by these inhibitors, highlighting their overlapping and unique mechanisms of action.

kinase_inhibition Growth Factors\n(VEGF, PDGF) Growth Factors (VEGF, PDGF) Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3) Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Kit, FLT3) Growth Factors\n(VEGF, PDGF)->Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3) Activates Ras Ras Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival Angiogenesis Angiogenesis ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3) Inhibits Sorafenib->Raf Inhibits Sunitinib Sunitinib Sunitinib->Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3) Inhibits This compound This compound This compound->Receptor Tyrosine Kinases\n(VEGFR, PDGFR, c-Kit, FLT3) Inhibits

This diagram shows that while all three agents primarily overlap on VEGFR and PDGFR inhibition, sorafenib has a unique mechanism through its direct inhibition of the Raf/MEK/ERK pathway downstream of the receptors [1].

Interpretation Guide

  • For Broad Anti-Angiogenic Activity: Sunitinib and this compound appear to have more focused potency on key tyrosine kinases like VEGFR and PDGFR.
  • For Targeting Specific Mutations or Pathways: Sorafenib's additional inhibition of the Raf pathway may be relevant in cancers with Ras/Raf mutations, while this compound's noted activity against wild-type c-Kit could be advantageous in specific tumor contexts [1] [3].
  • Considering Clinical Translation: The clinical profiles of sorafenib and sunitinib are well-established, allowing for informed risk-benefit analysis. This compound remains a research-grade compound, and its potential would require further validation.

References

Inhibitory Profile & Clinical Trial Summary of OSI-930

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data on OSI-930's inhibitory potency and a summary of its clinical trial findings.

Aspect Details

| Primary Targets (IC50) | KDR/VEGFR2: 9 nM [1] CSF-1R: 15 nM [1] Kit: 80 nM [1] | | Additional Targets (IC50) | Flt-1/VEGFR1: 8 nM [1] c-Raf: 41 nM [1] Lck: 22 nM [1] | | Weak/No Significant Activity | PDGFRα/β, Flt-3, Abl [1] | | Clinical Trial Phase | Phase I [2] | | Recommended Phase II Dose (RP2D) | 500 mg, twice daily [2] | | Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, rash [2] | | Antitumor Activity | Partial Response (PR) in advanced ovarian cancer; Stable Disease (SD) in imatinib-resistant GIST [2] |

Experimental Evidence & Protocols

The data supporting this compound's profile comes from standardized biochemical and cellular assays, as well as a structured clinical trial.

  • In Vitro Biochemical Assays [1]: The half-maximal inhibitory concentration (IC50) values for primary and additional targets were determined using cell-free kinase activity assays. These experiments measure the compound's ability to inhibit the phosphorylation activity of purified recombinant kinases.
  • In Vitro Cellular Assays [1]: The antitumor potential was confirmed in cell-based models. For example:
    • Proliferation Assay: this compound inhibited proliferation in the HMC-1 mast cell leukemia line (which expresses mutant Kit) with an IC50 of 14 nM.
    • Apoptosis Assay: It induced programmed cell death (apoptosis) in the same HMC-1 cell line with an EC50 of 34 nM.
  • Clinical Trial Design [2]: The first-in-human Phase I trial was an open-label study using a modified accelerated titration design. This compound was administered orally in 21-day cycles on either a once-daily or twice-daily schedule. The primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). Key pharmacodynamic assessments included monitoring levels of plasma soluble VEGFR2 (sVEGFR2) and using Dynamic Contrast-Enhanced MRI (DCE-MRI) to evaluate antiangiogenic activity.

Mechanistic Insights & Signaling Pathways

This compound exerts its effects by blocking key signaling pathways that drive tumor growth and angiogenesis. The diagram below illustrates the core signaling pathways and the points where this compound acts as an inhibitor.

G VEGF VEGF Ligand FLT1 FLT1 (VEGFR1) VEGF->FLT1 Binds KDR KDR (VEGFR2) VEGF->KDR Binds p3 FLT1->p3 KDR->p3 CSF1R CSF-1R p1 CSF1R->p1 Kit Kit p2 Kit->p2 ProAng Proliferation & Angiogenesis Surv Cell Survival Mig Migration OSI930 This compound Inhibitor OSI930->FLT1 Inhibits OSI930->KDR Inhibits OSI930->CSF1R Inhibits OSI930->Kit Inhibits p1->Surv Activates p2->Mig Activates p3->ProAng Activates p4

Figure 1: this compound acts as a multi-target tyrosine kinase inhibitor, primarily blocking KDR, FLT1, CSF-1R, and Kit to disrupt key cancer-associated processes.

The primary mechanism of this compound involves competitive inhibition at the ATP-binding site of its target receptor tyrosine kinases (RTKs). This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades [1]. The interaction with KDR is particularly critical, as this receptor is a central driver of tumor angiogenesis. Research shows that proteins like ECSCR can associate with KDR to modulate its activation and the degradation of internalized receptors, highlighting the complexity of the pathway that this compound influences [3].

Conclusion for Researchers

This compound is a well-characterized, orally active multi-kinase inhibitor with a distinct potency profile, particularly against KDR, CSF-1R, and Kit. Clinical data confirms that it is safe and has a manageable toxicity profile, with demonstrated proof-of-mechanism and promising antitumor activity in specific cancers like GIST and ovarian cancer [2]. Its unique profile, especially the potent inhibition of wild-type c-Kit, may offer advantages in certain therapeutic contexts over other kinase inhibitors.

References

OSI-930 Clinical Response Data in GIST

Author: Smolecule Technical Support Team. Date: February 2026

The data below summarizes the antitumor activity of OSI-930 in a Phase I trial involving heavily pretreated, imatinib-resistant GIST patients.

Metric Experimental Data for this compound
Patient Population 19 heavily pretreated, imatinib-resistant GIST patients [1]
Dosing Schedule Twice daily (MTD: 500 mg) [1]
RECIST Response (CT Scan) 11 of 19 patients achieved stable disease (SD) [1]
Median Duration of Stable Disease 126 days [1]
FDG-PET Metabolic Response 4 of 9 evaluated patients showed a partial metabolic response (PMR) [1]
Proof-of-Mechanism Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels at doses ≥400 mg twice daily [1]

Experimental Protocols for FDG-PET in GIST Trials

FDG-PET is a critical tool for the early assessment of metabolic response to tyrosine kinase inhibitors (TKIs) like this compound in GIST. Standardized protocols are essential for consistent results.

  • Imaging Procedure: Patients should fast for at least 6 hours before the intravenous injection of 18F-FDG [2] [3]. The uptake period (time from injection to image acquisition) is typically 60 minutes [4]. Imaging is performed from the head to the upper thigh [2].
  • Response Criteria: Metabolic response is often assessed using EORTC criteria [5]. A partial metabolic response is typically defined as a reduction of 15-25% in the tumor's maximum Standardized Uptake Value (SUVmax) after one cycle of treatment [5].
  • Clinical Utility: FDG-PET can detect metabolic changes within days of starting effective TKI therapy, much earlier than anatomical changes are visible on CT scans [5] [6]. This allows for early therapy adjustment; one study showed that 27% of GIST patients on neoadjuvant imatinib had their management changed based on early FDG-PET results [6].

Key Insights on FDG-PET for GIST Management

  • Correlation with Risk and Prognosis: The level of FDG uptake (SUVmax) in GIST lesions is positively correlated with established risk factors such as mitotic count and Ki-67 index [7]. A higher SUVmax is strongly associated with high-risk classification and poorer prognosis [7] [3].
  • Comparison with Other TKIs: FDG-PET has demonstrated utility in evaluating response to multiple TKIs in imatinib-resistant GIST, including sunitinib and masitinib [5]. Similar to the findings with this compound, early metabolic response on FDG-PET was a predictor of clinical benefit for patients on sunitinib [5].

This compound Mechanism and FDG-PET Workflow

To illustrate the therapeutic context and evaluation process, the following diagrams outline this compound's mechanism of action and the experimental workflow for treatment response monitoring.

G OSI930 This compound Administration (Oral TKI) Target1 Inhibits Receptor Tyrosine Kinases OSI930->Target1 Target2 VEGFR-2 Target1->Target2 Target3 c-Kit Target1->Target3 Target4 PDGFR-β Target1->Target4 Effect1 Inhibits Angiogenesis Target2->Effect1 Effect2 Inhibits Tumor Cell Proliferation/Survival Target3->Effect2 Target4->Effect2 Outcome Reduced Tumor Glucose Metabolism Effect1->Outcome Effect2->Outcome

G Start Patient Selection (Imatinib-Resistant GIST) Step1 Baseline FDG-PET/CT Scan (SUVmax measurement) Start->Step1 Step2 Initiate this compound Treatment (500 mg twice daily) Step1->Step2 Step3 Follow-up FDG-PET/CT Scan (After 1-2 cycles) Step2->Step3 Step4 Quantitative Image Analysis (SUVmax change calculation) Step3->Step4 Decision Assess Metabolic Response (Per EORTC Criteria) Step4->Decision

Conclusion for Researchers

The Phase I trial data for this compound demonstrates proof-of-mechanism and signs of clinical activity in a difficult-to-treat population [1]. FDG-PET is a validated, sensitive tool for the early assessment of this activity.

It is important to note that this data comes from an early-phase trial, and the reported efficacy is based on a small sample size. The recommended next step for comprehensive profiling would be to compare this data with results from larger trials of other approved TKIs (e.g., sunitinib, regorafenib) in similar patient populations.

References

OSI-930 Antiangiogenic Activity from Phase I Trial

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the key findings on OSI-930's antiangiogenic effect from a first-in-human phase I clinical trial [1] [2].

Assessment Method Key Findings Related to Antiangiogenic Activity
DCE-MRI (Dynamic Contrast-Enhanced MRI) DCE-MRI responses were shown in 4 out of 6 patients in the maximum-tolerated dose (MTD) expansion cohort. This indicates a change in tumor perfusion and permeability, consistent with an antiangiogenic effect [1] [2].
Pharmacodynamic Biomarker (sVEGFR2) Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed with this compound at twice-daily doses ≥400 mg. Reduction in sVEGFR2 is a recognized biomarker for VEGFR2 inhibition and proof of mechanism for antiangiogenic drugs [1] [2].
Preliminary Antitumor Activity Antitumor activity was observed, including RECIST stable disease in 11 of 19 patients with imatinib-resistant gastrointestinal stromal tumors (GIST). This clinical activity provides indirect support for the drug's mechanism of action [1] [2].

Detailed Experimental Protocol from the this compound Trial

For researchers aiming to understand or replicate the methods, here is a detailed breakdown of the experimental protocol used in the this compound trial [1].

  • Trial Design: This was an open-label, phase I dose-escalation study in patients with advanced solid tumors. It evaluated two schedules: once-daily and twice-daily dosing, using a modified accelerated titration design.
  • DCE-MRI Application: After the recommended phase II dose (RP2D) was established, additional patients were enrolled into an expansion cohort specifically to undergo sequential DCE-MRI scans. The purpose was to explore the antiangiogenic properties of the drug.
  • Imaging Objective: The DCE-MRI was used to assess changes in tumor vascular properties, a direct measure of antiangiogenic activity.
  • Patient Population: The trial involved 58 patients with advanced solid tumors. The DCE-MRI sub-study was conducted within the MTD expansion cohort.

This compound Mechanism of Action

The antiangiogenic activity of this compound stems from its mechanism as a multi-kinase inhibitor. The diagram below illustrates its primary targets and the subsequent biological effects.

G This compound Mechanism of Action OSI930 This compound VEGFR2 VEGFR2 OSI930->VEGFR2 Inhibits cKit c-Kit OSI930->cKit Inhibits PDGFRb PDGFR-β OSI930->PDGFRb Inhibits Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis TumorGrowth Inhibition of Uncontrolled Tumor Growth cKit->TumorGrowth PDGFRb->TumorGrowth DCE_MRI Reduced Tumor Perfusion (DCE-MRI Response) Angiogenesis->DCE_MRI sVEGFR2 Decreased Plasma sVEGFR2 Levels Angiogenesis->sVEGFR2 Antitumor Stable Disease / Tumor Regression Angiogenesis->Antitumor TumorGrowth->Antitumor

Guidance for Further Comparative Research

  • Conduct Targeted Searches: Look for individual phase I trial reports or meta-analyses for other specific antiangiogenic tyrosine kinase inhibitors (e.g., sunitinib, sorafenib, cabozantinib) that incorporated DCE-MRI.
  • Explore Preclinical Models: Preclinical studies, such as those in zebrafish models [3] or other animal models, often provide head-to-head comparisons of antiangiogenic efficacy, which can be a valuable supplement to clinical data.
  • Focus on Methodological Reviews: Search for review articles that synthesize the performance of different imaging biomarkers, including DCE-MRI, across various antiangiogenic therapies.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.09153242 Da

Monoisotopic Mass

443.09153242 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1PEG5Q9Y2

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies.

Other CAS

728033-96-3

Wikipedia

Osi-930

Dates

Last modified: 08-15-2023
1. Dihel, Larry; Kittleson, Christine; Mulvihill, Kristen; Johnson, William W. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions (2009), 24(2-4), 95-121. CODEN: DMDIEQ ISSN:0792-5077. AN 2010:437994
2. Gruber, Harry E.; Jolly, Douglas; Perez, Omar. Recombinant replication-competent retroviral vectors expressing therapeutic products for treatment of proliferative disorders. PCT Int. Appl. (2010), 194pp. CODEN: PIXXD2 WO 2010036986 A2 20100401 CAN 152:423197 AN 2010:402977
3. Patel, Jay; Korlipara, Vijaya L. Design, synthesis, and evaluation of OSI-930 analogs as dual c-Kit and KDR (VEGFR-2) tyrosine kinase inhibitors. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), MEDI-144. CODEN: 69LVCL AN 2009:984314
4. Steinberg, Joyce L.; Gupta, Neeraj; Pradhan, Rajendra S.; Enschede, Sari H.; Humerickhouse, Rod A. Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor. PCT Int. Appl. (2009), 38pp. CODEN: PIXXD2 WO 2009100176 A2 20090813 CAN 151:253972 AN 2009:976624
5. Bosch Genover, Jaime; Fernandez Lobato, Mercedes. Treatment of portal hypertension and related conditions by combined inhibition of the VEGF and PDGF signaling pathways. PCT Int. Appl. (2009), 30pp. CODEN: PIXXD2 WO 2009092442 A1 20090730 CAN 151:212495 AN 2009:918301
6. Garton, Andrew J.; Franklin, Maryland. Combined treatment with an EGFR kinase inhibitor and an inhibitor of c-kit. U.S. Pat. Appl. Publ. (2009), 40 pp. CODEN: USXXCO US 2009136517 A1 20090528 CAN 151:1315 AN 2009:652406
7. Haley, John; Thomson, Stuart. Biological markers predictive of anti-cancer response to kinase inhibitors. PCT Int. Appl. (2008), 106pp. CODEN: PIXXD2 WO 2008127719 A1 20081023 CAN 149:486833 AN 2008:1281025
8. Bradner, James Elliot; Shen, John Paul; Perlstein, Ethan Oren; Rubinsztein, David; Sarkar, Sovan; Schreiber, Stuart L. Modulators for regulating autophagy, and therapeutic uses and combinations. PCT Int. Appl. (2008), 159pp. CODEN: PIXXD2 WO 2008122038 A1 20081009 CAN 149:440403 AN 2008:1211287
9. Medower, Christine; Wen, Lian; Johnson, William W. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (2008), 21(8), 1570-1577. CODEN: CRTOEC ISSN:0893-228X. CAN 149:298699 AN 2008:932957
10. Tiollier, Jerome; Sicard, Helene; Bonnafous, Cecile. Improved methods of using phosphoantigen for the treatment of cancer. PCT Int. Appl. (2008), 107pp. CODEN: PIXXD2 WO 2008059052 A1 20080522 CAN 148:577360 AN 2008:614166

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